Product packaging for N-Nitrosoanatabine(Cat. No.:CAS No. 71267-22-6)

N-Nitrosoanatabine

Cat. No.: B120494
CAS No.: 71267-22-6
M. Wt: 189.21 g/mol
InChI Key: ZJOFAFWTOKDIFH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N'-Nitrosoanatabine has been reported in Nicotiana tabacum with data available.
nitroso cpd prepared from alkaloid anatabine;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B120494 N-Nitrosoanatabine CAS No. 71267-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221442
Record name N'-Nitrosoanatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71267-22-6
Record name N-Nitrosoanatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71267-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosoanatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Nitrosoanatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71267-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-NITROSOANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: November 2025

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) that is present in a variety of tobacco products.[1][2] As a member of the TSNA class of compounds, which are known for their carcinogenic potential, the chemical characteristics and structure of NAT are of significant interest to researchers in the fields of toxicology, drug development, and public health. This technical guide provides a detailed overview of the core chemical properties, structure, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a pale-yellow oil at room temperature and is known to be sensitive to light.[3] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O[1][4]
Molecular Weight 189.21 g/mol
IUPAC Name 1,2,3,6-Tetrahydro-1-nitroso-2,3′-bipyridine
Alternate IUPAC Name 3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
CAS Number 887407-16-1
Appearance Pale-yellow oil
Boiling Point 176 °C at 0.5 mm Hg
Solubility Soluble in chloroform, ethanol, and methanol. Slightly soluble in ethyl acetate.
Stability Sensitive to light

Chemical Structure

The structure of this compound consists of a pyridine ring bonded to a 1-nitroso-1,2,3,6-tetrahydropyridine ring. The presence of the nitroso group is a defining feature of this class of compounds and is critical to its chemical reactivity and biological activity. The (S)-enantiomer is the predominant form found in tobacco products, comprising approximately 80-82.6% of the total NAT.

Below is a 2D chemical structure diagram of this compound generated using the DOT language.

2D Chemical Structure of this compound.

Experimental Protocols

The analysis and synthesis of this compound involve various sophisticated laboratory techniques. Below are summaries of common experimental protocols.

LC-MS/MS is a highly sensitive and selective method for the quantification of NAT in various matrices, including tobacco and biological samples.

  • Sample Preparation:

    • A known amount of the sample (e.g., 0.75 g of tobacco) is spiked with a deuterium-labeled internal standard solution (e.g., NAT-d4).

    • The TSNAs are extracted from the matrix using an aqueous ammonium acetate solution with agitation on a wrist-action shaker.

    • For biological samples like urine, enzymatic hydrolysis using β-glucuronidase is often employed to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for isolation and concentration.

  • Instrumentation and Conditions:

    • The prepared extract is filtered and injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for both the analyte and the internal standard.

The synthesis of NAT is typically achieved through the nitrosation of its precursor, anatabine. A general procedure is outlined below.

  • Starting Materials:

    • Anatabine

    • Nitrosating agent (e.g., sodium nitrite)

    • Acidic medium (e.g., hydrochloric acid)

  • Procedure:

    • Anatabine is dissolved in an appropriate solvent.

    • The solution is acidified, and a solution of the nitrosating agent is added dropwise at a controlled temperature (often 0°C).

    • The reaction mixture is stirred for a specified period to ensure complete nitrosation.

    • The reaction is then quenched, and the product is extracted using an organic solvent.

    • The crude product is purified using techniques such as column chromatography to yield pure this compound.

Formation Pathway

This compound is formed from the tobacco alkaloid anatabine through a nitrosation reaction. This process primarily occurs during the curing, fermentation, and aging of tobacco leaves. The formation involves the reaction of anatabine with nitrosating agents, which are derived from the microbial reduction of nitrate to nitrite and other nitrogen oxides (NOx).

The following diagram illustrates the formation pathway of this compound from its precursor, anatabine.

Formation_Pathway cluster_precursor Precursor cluster_reagent Reagent cluster_product Product Anatabine Anatabine NAT This compound Anatabine->NAT Nitrosation Nitrosating_Agents Nitrosating Agents (e.g., N2O3, N2O4) Nitrosating_Agents->NAT

Formation of this compound from Anatabine.

While this compound itself has not been found to be carcinogenic in rats, unlike other TSNAs, its presence in tobacco products is a significant marker for the overall content of harmful nitrosamines. The study of its chemical properties, structure, and formation is crucial for understanding and mitigating the health risks associated with tobacco use. Further research into the signaling pathways directly affected by NAT is warranted to fully elucidate its biological effects.

References

N-Nitrosoanatabine: A Technical Guide to Precursors and Formation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family of compounds. TSNAs are recognized as some of the most significant carcinogens in tobacco products.[1][2] While not considered as potent a carcinogen as its counterparts N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the presence of NAT in tobacco and tobacco smoke is a critical consideration for public health and a key area of research in tobacco product regulation and harm reduction.[3][4] This technical guide provides an in-depth overview of the precursors to NAT, the chemical pathways leading to its formation, and the experimental methodologies used to study these processes.

Precursors to this compound

The primary and direct precursor to this compound is the minor tobacco alkaloid anatabine .[5] Anatabine, like other tobacco alkaloids such as nicotine and nornicotine, is naturally present in the tobacco plant (Nicotiana tabacum). The concentration of anatabine in tobacco leaf can vary depending on the tobacco type, curing process, and agricultural practices.

The other essential precursors for the formation of NAT are nitrosating agents . These are typically derived from the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻) and other nitrogen oxides (NOx). Nitrate is absorbed by the tobacco plant from the soil, largely from nitrogen-based fertilizers.

Formation Pathways of this compound

The principal formation pathway for NAT is the N-nitrosation of anatabine . This chemical reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine nitrogen of the anatabine molecule.

This nitrosation process can occur under various conditions and at different stages:

  • During Tobacco Processing: The majority of NAT formation occurs during the post-harvest processing of tobacco leaves, including curing, fermentation, and storage. During these stages, microbial activity plays a crucial role in the reduction of nitrate to nitrite. The resulting nitrite and other nitrogen oxides then react with anatabine to form NAT.

  • During Combustion (Smoking): Pyrosynthesis of NAT can also occur during the burning of tobacco. The high temperatures of a lit cigarette create an environment where further nitrosation reactions can take place.

  • Endogenous Formation: Evidence suggests that NAT can also be formed endogenously in the human body. Ingested or inhaled tobacco alkaloids, including anatabine, can react with nitrites present in saliva or the stomach to form TSNAs.

The enantiomeric composition of NAT in tobacco products has been studied, with the (S)-enantiomer being predominant. This suggests a precursor-to-product relationship with the naturally occurring (S)-anatabine.

Visualizing the Formation Pathway

NAT_Formation cluster_precursors Precursors cluster_process Process cluster_product Product Anatabine Anatabine (from Tobacco Alkaloids) Nitrosation N-Nitrosation Anatabine->Nitrosation Nitrosating_Agents Nitrosating Agents (NOx, N2O3 from Nitrite) Nitrosating_Agents->Nitrosation NAT This compound (NAT) Nitrosation->NAT

Caption: Primary formation pathway of this compound.

Quantitative Data on this compound

The concentration of NAT can vary significantly across different tobacco products. The following table summarizes representative quantitative data found in the literature.

Product TypeThis compound (NAT) ConcentrationReference(s)
Mainstream Cigarette Smoke55 - 300 ng/cigarette
Sidestream Cigarette Smoke5 to 10-fold higher than mainstream smoke
Moist and Dry Snuff8.4 - 166.3 µg/g (dry weight, for total TSNAs)
E-cigarette Aerosols (with nitrite)Detected upon aerosol generation

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of NAT involves the direct nitrosation of anatabine. A representative protocol is the synthesis of radiolabeled NAT for metabolic studies.

Methodology:

  • Starting Material: (±)-Anatabine is used as the precursor.

  • Nitrosating Agent: Sodium nitrite (NaNO₂) is typically used as the nitrosating agent.

  • Reaction Conditions: The reaction is carried out in an acidic medium, often using a solution of hydrochloric acid (HCl) or another acid to generate nitrous acid (HNO₂) in situ from the sodium nitrite.

  • Purification: The resulting this compound is then purified using techniques such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC).

Quantification of this compound in Tobacco Products

The standard method for the quantification of NAT and other TSNAs in tobacco and related products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: A known weight of the tobacco product is spiked with a deuterium-labeled internal standard (e.g., NAT-d4).

  • Extraction: The TSNAs are extracted from the sample matrix using a suitable solvent, such as an aqueous ammonium acetate solution, often with the aid of a wrist-action shaker.

  • Filtration and Analysis: The extract is filtered and then analyzed by LC-MS/MS.

  • Instrumentation: A high-performance liquid chromatograph is coupled to a triple-quadrupole mass spectrometer. The mass spectrometer is operated in multiple-reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analytes.

Visualizing the Quantification Workflow

NAT_Quantification start Tobacco Sample spike Spike with Internal Standard (NAT-d4) start->spike extract Extraction with Aqueous Buffer spike->extract filter Filtration extract->filter analyze LC-MS/MS Analysis (MRM Mode) filter->analyze quantify Quantification analyze->quantify

Caption: General workflow for NAT quantification in tobacco.

Conclusion

This compound is a significant tobacco-specific nitrosamine formed from the N-nitrosation of its precursor, anatabine. The formation is heavily influenced by post-harvest tobacco processing and can also occur during smoking and endogenously. Understanding the precursors and formation pathways of NAT is essential for developing strategies to reduce the levels of this and other harmful carcinogens in tobacco products. The analytical methods outlined provide the robust and sensitive tools necessary for monitoring NAT levels and for furthering research into its formation and biological effects.

References

N-Nitrosoanatabine: A Comprehensive Technical Review of its Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine during the curing and processing of tobacco.[1] It is present in various tobacco products, including cigarettes, smokeless tobacco, and the saliva of users.[1][2][3] While other TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are well-established as potent carcinogens, the carcinogenic potential of NAT has been a subject of investigation with evidence pointing towards a different profile.[4] This technical guide provides an in-depth review of the existing scientific literature on the carcinogenicity of NAT, focusing on animal bioassays, genotoxicity, metabolic activation, and its potential indirect roles in carcinogenesis.

Carcinogenicity in Animal Models

The primary evidence regarding the carcinogenic potential of NAT comes from a key dose-response study in F344 rats. In this bioassay, NAT was administered via subcutaneous injection at three different dose levels. The results from this pivotal study are summarized below.

Quantitative Data from Carcinogenicity Bioassay
Species/StrainRoute of AdministrationTotal Dose (mmol/kg)Number of Animals (Male/Female)Tumor IncidenceConclusionReference
F344 RatsSubcutaneous Injection920/20No significant increase in tumors compared to solvent controlInactive
F344 RatsSubcutaneous Injection320/20No significant increase in tumors compared to solvent controlInactive
F344 RatsSubcutaneous Injection120/20No significant increase in tumors compared to solvent controlInactive

Experimental Protocol: Carcinogenicity Bioassay of this compound in F344 Rats

The following protocol is based on the methodology described by Hoffmann et al. (1984).

Objective: To evaluate the dose-response of the carcinogenicity of this compound (NAT) in F344 rats.

Materials:

  • This compound (NAT)

  • Trioctanoin (solvent)

  • Male and female F344 rats

Procedure:

  • Animal Model: Male and female F344 rats were used for the bioassay.

  • Dosage and Administration: NAT was dissolved in trioctanoin and administered via subcutaneous injections. Three dose levels were tested, with total doses amounting to 9, 3, and 1 mmol/kg body weight.

  • Dosing Schedule: The total dose was administered in 60 subdoses over a period of 20 weeks (three injections per week).

  • Control Group: A control group of rats received subcutaneous injections of the solvent (trioctanoin) only.

  • Observation Period: The animals were observed for their lifetime.

  • Necropsy and Histopathology: Upon death or when moribund, all animals underwent a complete necropsy. All major organs and any gross lesions were fixed, sectioned, and examined histopathologically for the presence of tumors.

  • Data Analysis: Tumor incidence in the NAT-treated groups was compared to the solvent control group using statistical methods to determine significance.

Metabolic Activation and Genotoxicity

While animal bioassays suggest a lack of direct carcinogenicity, in vitro studies indicate that NAT can be metabolically activated, albeit to a lesser extent than other TSNAs.

Metabolic Activation Pathway

The primary route of metabolic activation for many nitrosamines is through cytochrome P450 (CYP) enzymes. Studies have shown that NAT can be metabolized by human CYP2A6. However, the genotoxicity resulting from this activation appears to be significantly lower than that of NNN or N-nitrosopyrrolidine (NPYR).

MetabolicActivation NAT This compound (NAT) CYP2A6 CYP2A6 NAT->CYP2A6 Metabolism Metabolites Metabolites CYP2A6->Metabolites LowGenotoxicity Low Genotoxicity Metabolites->LowGenotoxicity

Experimental Protocol: In Vitro Mutagenicity Assay

The following is a generalized protocol based on the principles of mutagenicity testing using genetically engineered Salmonella typhimurium strains expressing human CYP enzymes, as described in studies evaluating tobacco-related nitrosamines.

Objective: To determine the mutagenic potential of this compound (NAT) following metabolic activation by specific human cytochrome P450 enzymes.

Materials:

  • This compound (NAT)

  • Salmonella typhimurium YG7108 strains, each engineered to express a specific human CYP (e.g., CYP1A1, CYP1A2, CYP2A6, etc.) along with human NADPH-cytochrome P450 reductase.

  • S9 fraction (as a control for metabolic activation)

  • Histidine-deficient culture medium

  • Positive and negative controls

Procedure:

  • Bacterial Culture: The S. typhimurium tester strains are grown overnight in a nutrient broth.

  • Plate Incorporation Assay (Ames Test):

    • Varying concentrations of NAT are added to molten top agar containing a trace amount of histidine and biotin.

    • The appropriate S. typhimurium tester strain is added to the mixture.

    • The mixture is poured onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+ revertants) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies significantly above the background (spontaneous reversion) rate.

  • Data Analysis: The mutagenic activity is expressed as the number of revertants per nanomole of NAT.

Findings for NAT: In such an assay system, NAT was found to be metabolically activated solely by CYP2A6, and its genotoxicity was much lower than that of NNN or NPYR.

Indirect Role in Carcinogenesis

While direct carcinogenic activity appears to be lacking, NAT may play an indirect role in the carcinogenicity of other TSNAs. In vitro studies have demonstrated that NAT can act as a competitive inhibitor of the metabolism of NNN, a potent carcinogen.

Logical Relationship: Inhibition of NNN Metabolism

InhibitionPathway NNN N'-Nitrosonornicotine (NNN) CYP2A13 CYP2A13 NNN->CYP2A13 Metabolism NAT This compound (NAT) NAT->CYP2A13 Competitive Inhibition MetabolicActivation Metabolic Activation of NNN CYP2A13->MetabolicActivation Carcinogenesis Carcinogenesis MetabolicActivation->Carcinogenesis

This inhibition could potentially alter the toxicokinetics of NNN in co-exposure scenarios, which are typical for tobacco users. By competing for the same metabolic enzymes, NAT might reduce the metabolic activation of NNN, although the in vivo significance of this finding requires further investigation.

Conclusion

For researchers and professionals in drug development, while NAT itself is not considered a primary carcinogenic threat, its presence in tobacco products and its interactions with the metabolic pathways of potent carcinogens warrant consideration in the overall assessment of tobacco-related cancer risk. Further research into the in vivo implications of its metabolic interactions could provide a more complete understanding of its role in tobacco-induced carcinogenesis.

References

The Occurrence of N-Nitrosoanatabine in Tobacco Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the formation, prevalence, and analytical methodologies for N-Nitrosoanatabine (NAT), a significant tobacco-specific nitrosamine.

Introduction

This compound (NAT) is a member of the tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found exclusively in tobacco products and smoke.[1][2] TSNAs are formed through the nitrosation of tobacco alkaloids during curing, processing, and combustion.[1][3] Among the major TSNAs, which include N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and N'-nitrosoanabasine (NAB), NAT is derived from the alkaloid anatabine.[4] While NNN and NNK are considered the most potent carcinogens in this group, the presence and concentration of NAT are critical indicators of the overall TSNA profile in tobacco products. This guide provides a comprehensive overview of the formation of NAT, its quantitative occurrence across various tobacco products, and the detailed experimental protocols used for its analysis.

Formation of this compound

The formation of NAT is a chemical process that primarily occurs post-harvest. Freshly harvested green tobacco leaves contain negligible amounts of TSNAs. The crucial stage for NAT synthesis is the curing process, where microbial action reduces nitrates present in the leaf to nitrites. These nitrites then act as nitrosating agents, reacting with the secondary amine group of the alkaloid anatabine to form this compound. Factors such as the tobacco type (e.g., Burley tobacco is high in nitrates), curing conditions (temperature and humidity), and storage can significantly influence the levels of NAT in the final product.

NAT_Formation Nitrate Nitrate (in leaf) MicrobialAction Microbial Nitrate Reductase Nitrate->MicrobialAction Curing Process Nitrite Nitrite MicrobialAction->Nitrite NAT This compound (NAT) Nitrite->NAT Anatabine Anatabine (Tobacco Alkaloid) Anatabine->NAT Nitrosation NAT_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Sample 1. Tobacco Sample Weighing (e.g., 0.5g) Spike 2. Add Internal Standard (e.g., NAT-d4) Sample->Spike Extract 3. Extraction (e.g., Ammonium Acetate Buffer, 60 min agitation) Spike->Extract Filter 4. Filtration / Centrifugation Extract->Filter SPE_Load 5. Load Extract onto SPE Cartridge Filter->SPE_Load SPE_Wash 6. Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 7. Elute Analytes (Collect NAT fraction) SPE_Wash->SPE_Elute LCMS 8. LC-MS/MS Analysis SPE_Elute->LCMS Quant 9. Quantification (vs. Calibration Curve) LCMS->Quant

References

The In Vivo Metabolic Pathways of N-Nitrosoanatabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic pathways of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic processes to serve as a resource for researchers in toxicology, pharmacology, and drug development.

Executive Summary

This compound (NAT) is a nitrosamine compound found in tobacco products. While considered less carcinogenic than other major TSNAs like NNK and NNN, understanding its metabolic fate is crucial for a complete assessment of tobacco-related health risks. The primary confirmed metabolic pathway for NAT in vivo is pyridine-N-glucuronidation, a detoxification reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. There is also indirect evidence to suggest that NAT is metabolized by cytochrome P450 (CYP) enzymes, similar to other TSNAs, although specific metabolites from this pathway have yet to be fully characterized in vivo. This guide details both the established and hypothesized metabolic routes of NAT.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data available for this compound metabolism from in vivo and in vitro studies.

Table 1: Urinary Levels of Total this compound in Tobacco Users

PopulationSample SizeMean Total NAT (pmol/mg creatinine)Standard DeviationCitation
Smokers140.19± 0.20[1]
Smokeless Tobacco Users111.43± 1.10[1]

Total NAT is the sum of free NAT and its glucuronide conjugate after treatment with β-glucuronidase.[1]

Table 2: Pharmacokinetic and In Vitro Inhibition Data for this compound

ParameterValueSpecies/SystemCitation
Biological Half-life540 minF344 Rat[2]
Inhibition Constant (Ki) for NNN metabolism (HPB formation)1.37 µMHuman CYP2A13 (in vitro)[3]
Inhibition Constant (Ki) for NNN metabolism (hydroxy acid formation)1.35 µMHuman CYP2A13 (in vitro)
Inhibition Constant (Ki) for NNN metabolism (OPB formation)3.40 µMHuman CYP2A13 (in vitro)

Metabolic Pathways of this compound

The metabolism of this compound in vivo is understood to proceed via two main types of pathways: a confirmed detoxification pathway through glucuronidation and a hypothesized bioactivation/detoxification pathway mediated by cytochrome P450 enzymes.

Phase II Metabolism: Pyridine-N-Glucuronidation (Detoxification)

The primary and well-documented metabolic fate of NAT is its conjugation with glucuronic acid at the pyridine nitrogen, forming this compound-N-glucuronide (NAT-N-Gluc). This reaction is a detoxification step, as it increases the water solubility of the compound, facilitating its excretion in the urine. In studies of tobacco users, pyridine-N-glucuronides accounted for 59% to 90% of the total urinary NAT. This pathway is catalyzed by the UDP-glucuronosyltransferase enzymes UGT1A4 and UGT2B10, with UGT2B10 being the more active isoform in the human liver for this transformation.

G cluster_phase2 Phase II Metabolism (Detoxification) NAT This compound (NAT) NAT_Gluc This compound-N-glucuronide (NAT-N-Gluc) NAT->NAT_Gluc UDPGA UGT UGT1A4, UGT2B10 Excretion Urinary Excretion NAT_Gluc->Excretion

Caption: Confirmed Phase II metabolic pathway of this compound.

Hypothesized Phase I Metabolism: Cytochrome P450-Mediated Oxidation

While not definitively proven with the identification of specific in vivo metabolites, there is strong evidence suggesting that NAT undergoes Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. This is primarily supported by in vitro studies showing that NAT competitively inhibits the metabolism of N'-nitrosonornicotine (NNN), a structurally similar TSNA known to be a substrate for CYP2A13.

By analogy to NNN metabolism, potential oxidative pathways for NAT could include:

  • α-Hydroxylation: Hydroxylation at the carbon atoms adjacent to the nitroso group (C2' and C6' positions of the piperidine ring). This is often a bioactivation pathway for nitrosamines, leading to the formation of unstable intermediates that can form DNA adducts.

  • Pyridine N-Oxidation: Oxidation of the nitrogen atom in the pyridine ring, which is generally considered a detoxification pathway.

G cluster_phase1 Hypothesized Phase I Metabolism cluster_hydroxylation α-Hydroxylation (Bioactivation) cluster_oxidation Pyridine N-Oxidation (Detoxification) NAT This compound (NAT) Hydroxylated_NAT Hydroxylated NAT Metabolites (e.g., 2'-hydroxy-NAT, 6'-hydroxy-NAT) NAT->Hydroxylated_NAT NADPH, O2 NAT_N_Oxide NAT-N-Oxide NAT->NAT_N_Oxide NADPH, O2 CYP Cytochrome P450s (e.g., CYP2A family) DNA_Adducts DNA Adducts Hydroxylated_NAT->DNA_Adducts Spontaneous decomposition Excretion Urinary Excretion NAT_N_Oxide->Excretion

Caption: Hypothesized Phase I metabolic pathways of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in F344 Rats

This protocol is based on the methodology for determining the biological half-life of TSNAs in rats.

  • Animal Model: Male F344 rats.

  • Compound Administration: this compound is administered via intravenous (i.v.) injection at a specified dose (e.g., 1.5 µmol/kg body weight).

  • Sample Collection:

    • Blood samples are collected via heart puncture at multiple time points post-administration. Typical time points include: 20, 40, 60, 80, 100, and 120 minutes, as well as 3, 4, 8, 12, and 24 hours.

    • Two animals are typically assayed at each time interval.

    • Whole blood is immediately transferred into a tube containing an extraction solvent such as ethyl acetate.

  • Sample Preparation:

    • The mixture of blood and ethyl acetate is sonicated for approximately 20 minutes.

    • The sonicated mixture is passed through an extraction column (e.g., Clin-Elut).

    • The eluate is collected and concentrated.

  • Analysis:

    • The concentrated extract is analyzed by Gas Chromatography-Thermal Energy Analyzer (GC-TEA) to quantify the concentration of NAT at each time point.

    • The biological half-life is calculated from the elimination phase of the concentration-time curve.

Analysis of Total Urinary this compound

This protocol outlines the general steps for quantifying total NAT (free NAT + NAT-N-glucuronide) in human urine.

  • Sample Collection: Collect urine samples from subjects.

  • Internal Standard: Add a deuterated internal standard (e.g., NAT-d4) to a known volume of urine.

  • Enzymatic Hydrolysis:

    • Treat the urine sample with β-glucuronidase to cleave the glucuronide conjugate, converting NAT-N-Gluc back to free NAT.

    • Incubate under appropriate conditions (e.g., specific temperature and time) to ensure complete hydrolysis.

  • Solid Phase Extraction (SPE):

    • Pass the hydrolyzed urine sample through an SPE cartridge (e.g., a mixed-mode cation exchange polymer) to isolate and concentrate the analytes.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent.

    • Analyze the reconstituted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the total NAT concentration by comparing the analyte response to that of the internal standard.

G cluster_workflow Workflow for Total Urinary NAT Analysis Urine_Sample 1. Urine Sample Collection Add_IS 2. Add Internal Standard (NAT-d4) Urine_Sample->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis SPE 4. Solid Phase Extraction (SPE) Hydrolysis->SPE Analysis 5. LC-MS/MS Analysis SPE->Analysis Quantification 6. Quantification Analysis->Quantification

Caption: General experimental workflow for urinary NAT analysis.

Conclusion and Future Directions

The in vivo metabolism of this compound is primarily characterized by a significant detoxification pathway involving pyridine-N-glucuronidation, with UGT1A4 and UGT2B10 being the key enzymes. This leads to the formation of NAT-N-glucuronide, which is readily excreted in the urine. While NAT has a relatively long biological half-life in rats compared to some other TSNAs, its rapid conversion to a water-soluble glucuronide may contribute to its lower reported carcinogenicity.

A critical area for future research is the definitive characterization of the hypothesized Phase I metabolic pathways of NAT. Although in vitro inhibition studies suggest an interaction with CYP enzymes, the specific isoforms involved in NAT metabolism and the resulting metabolites have not been identified in vivo. Elucidating these pathways is essential for a complete understanding of the potential for metabolic activation of NAT and its overall contribution to the health risks associated with tobacco use. Further studies employing high-resolution mass spectrometry to analyze in vivo samples from animal models administered with NAT are warranted to identify and quantify potential oxidative metabolites.

References

Enantiomers of N-Nitrosoanatabine: A Technical Overview of Their Activity and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products.[1] Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), racemic this compound has not been found to be carcinogenic in laboratory animals.[2][3] NAT possesses a chiral center, and therefore exists as two enantiomers: (S)-N-Nitrosoanatabine and (R)-N-Nitrosoanatabine. The (S)-enantiomer is the predominant form found in tobacco products.[4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the enantiomers of this compound, with a focus on their biological activity, metabolism, and the experimental methodologies used for their study.

Biological Activity and Carcinogenicity

Current research indicates a significant difference in the carcinogenic potential between racemic NAT and other TSNAs. However, a critical knowledge gap exists regarding the specific biological activities of the individual (S)- and (R)-enantiomers of NAT.

Carcinogenicity Studies

Studies on racemic this compound have consistently shown a lack of carcinogenicity in F344 rats when administered via subcutaneous injection at various dose levels.[2] In these studies, while NNN and NNK induced a significant number of tumors in the nasal cavity, lungs, and esophagus, NAT was found to be inactive.

Table 1: Carcinogenicity of Racemic this compound in F344 Rats

CompoundTotal Dose (mmol/kg)Route of AdministrationTumor IncidenceReference
(R,S)-N-Nitrosoanatabine1, 3, 9SubcutaneousNo significant increase
N'-Nitrosonornicotine (NNN)1, 3, 9SubcutaneousSignificant increase in nasal cavity and esophageal tumors
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)1, 3, 9SubcutaneousSignificant increase in nasal cavity, lung, and liver tumors

It is crucial to note that no studies to date have specifically investigated the carcinogenic potential of the individual (S)- and (R)-enantiomers of this compound. The lack of carcinogenicity observed for the racemic mixture does not preclude the possibility of differential, albeit low, activity of the individual enantiomers.

Metabolic Pathways and Cytochrome P450 Inhibition

The biological effects of TSNAs are intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes. While the metabolism of carcinogenic TSNAs like NNK and NNN has been extensively studied, detailed information on the metabolic fate of NAT enantiomers is scarce. A significant finding is the ability of racemic NAT to act as a competitive inhibitor of CYP enzymes involved in the activation of other TSNAs.

Inhibition of CYP2A13

CYP2A13 is a key human enzyme expressed in the respiratory tract that is highly efficient in the metabolic activation of NNK. Racemic this compound has been shown to be a potent competitive inhibitor of CYP2A13-catalyzed NNK metabolism. This inhibition could potentially reduce the carcinogenic potency of NNK in tobacco users.

Table 2: Inhibition of CYP2A13-Catalyzed NNK Metabolism by Racemic this compound

InhibitorMetabolite Formation InhibitedInhibition Constant (Kᵢ) (µM)Type of InhibitionReference
(R,S)-N-Nitrosoanatabine4-oxo-4-(3-pyridyl)butanal (OPB)0.21Competitive
(R,S)-N-Nitrosoanatabine4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)0.71Competitive
(R,S)-N-Nitrosoanatabine4-oxo-4-(3-pyridyl)butanoic acid (OPBA)0.36Competitive

The inhibitory effect of racemic NAT on the metabolism of NNN by CYP2A13 has also been reported, with Ki values of 1.37 µM for HPB formation and 3.40 µM for OPB formation.

Data on the differential inhibitory effects of the individual (S)- and (R)-enantiomers of this compound on CYP2A13 or other CYP isoforms are currently not available in the public domain. Understanding these differences is critical for a complete assessment of their potential roles in modulating the toxicity of other TSNAs.

CYP2A13_Inhibition NNK NNK (Procarcinogen) CYP2A13 CYP2A13 NNK->CYP2A13 Metabolic Activation Metabolites Carcinogenic Metabolites CYP2A13->Metabolites NAT (R,S)-N-Nitrosoanatabine NAT->CYP2A13 Competitive Inhibition

Figure 1: Competitive inhibition of CYP2A13-mediated NNK metabolic activation by racemic this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound enantiomers are essential for advancing research in this area.

Synthesis of Racemic this compound

A general method for the synthesis of racemic this compound involves the nitrosation of its precursor, anatabine.

Protocol for Nitrosation of Anatabine:

  • Dissolution: Dissolve anatabine in a suitable acidic solution (e.g., dilute hydrochloric acid).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrosating Agent Addition: Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring.

  • Reaction: Continue stirring the mixture at 0-5 °C for a specified period (e.g., 1-2 hours).

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the this compound into an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis_Workflow Anatabine Anatabine in Acidic Solution Cooling Cool to 0-5 °C Anatabine->Cooling Nitrosation Add NaNO₂ Solution Cooling->Nitrosation Reaction Stir at 0-5 °C Nitrosation->Reaction Neutralization Neutralize and Extract Reaction->Neutralization Purification Purify by Chromatography Neutralization->Purification NAT Racemic This compound Purification->NAT

Figure 2: General workflow for the synthesis of racemic this compound.
Chiral Separation of this compound Enantiomers

The separation of (S)- and (R)-N-Nitrosoanatabine is typically achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Protocol for Chiral GC-TEA Analysis:

  • Instrumentation: A gas chromatograph equipped with a Thermal Energy Analyzer (TEA), which is a selective detector for nitrosamines.

  • Chiral Column: A Cyclodextrin-based chiral capillary column (e.g., CycloSil-B).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is crucial for achieving separation. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C).

  • Sample Preparation: Tobacco extracts are typically purified and concentrated before injection.

Note: Specific parameters such as flow rate, temperature ramp rates, and final hold times need to be optimized for the specific instrument and column used.

Signaling Pathways

There is currently no direct evidence from the searched literature detailing the specific signaling pathways modulated by either the (S)- or (R)-enantiomer of this compound. Research on the signaling pathways affected by TSNAs has primarily focused on carcinogenic compounds like NNK, which has been shown to activate pathways such as the ERK1/2 and PI3K/Akt pathways. Given the lack of carcinogenic activity of racemic NAT, it is plausible that it does not significantly impact these pro-carcinogenic signaling cascades, though this remains to be experimentally verified for the individual enantiomers.

Future Directions and Conclusion

The study of this compound enantiomers presents a compelling area for future research. While racemic NAT is considered non-carcinogenic and can inhibit the metabolic activation of potent carcinogens, the individual biological profiles of its (S)- and (R)-enantiomers remain largely unexplored. Key future research directions should include:

  • Enantioselective Synthesis: Development of robust and scalable methods for the synthesis of optically pure (S)- and (R)-N-Nitrosoanatabine.

  • Carcinogenicity Bioassays: Conducting long-term animal bioassays to definitively determine the carcinogenic potential of each enantiomer.

  • Metabolic Profiling: Investigating the metabolism of each enantiomer by individual human cytochrome P450 enzymes to identify any differential rates or pathways of metabolism.

  • Differential CYP Inhibition: Quantifying the inhibitory potency (Ki) of each enantiomer against key CYP enzymes, such as CYP2A13, to understand their potential to modulate the toxicity of other TSNAs.

  • Cellular Signaling Studies: Examining the effects of each enantiomer on key cellular signaling pathways involved in cell proliferation, apoptosis, and transformation.

References

N-Nitrosoanatabine: A Technical Examination of its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Unlike its more notorious counterparts, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), NAT is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans"[1]. Animal studies have indicated that NAT is not carcinogenic in rats at tested doses[2][3]. Despite its apparent lack of direct carcinogenicity, NAT plays a significant role in the complex biological landscape of tobacco exposure. Its primary mechanism of action appears to be the competitive inhibition of cytochrome P450 (CYP) enzymes responsible for the metabolic activation of potent carcinogenic TSNAs. This whitepaper provides an in-depth technical guide to the core biological mechanisms of NAT, focusing on its metabolic pathways, inhibitory effects, and the current understanding of its interaction with cellular systems.

Metabolic Pathways and Competitive Inhibition

The biological effects of many TSNAs are contingent on their metabolic activation by cytochrome P450 enzymes. These enzymes convert the parent compounds into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer[4][5]. The primary mechanism through which this compound (NAT) exerts its biological influence is by acting as a competitive inhibitor of these crucial metabolic activation pathways, particularly for the potent carcinogens N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Cytochrome P450 Inhibition

The most significant interaction of NAT within biological systems is its competitive inhibition of CYP enzymes, with a pronounced effect on CYP2A13. CYP2A13 is a key enzyme in the metabolic activation of NNN and NNK. By binding to the active site of these enzymes, NAT reduces the metabolic activation of these potent carcinogens, thereby potentially mitigating their carcinogenic effects.

The inhibitory effect of NAT on the CYP2A13-catalyzed metabolism of NNN and NNK has been quantified, with specific inhibition constants (Ki) determined for the formation of various metabolites. These values indicate a strong inhibitory potential.

Data Presentation: Inhibition of Carcinogen Metabolism by this compound

The following tables summarize the quantitative data on the competitive inhibition of NNN and NNK metabolism by NAT.

Table 1: Inhibition of NNN Metabolism by NAT (catalyzed by CYP2A13)

Metabolite Formed from NNNInhibition Constant (Ki) of NAT (μM)
4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)1.37
4-hydroxy-4-(3-pyridyl)-butyric acid (hydroxy acid)1.35
4-oxo-4-(3-pyridyl)butanal (OPB)3.40

Table 2: Inhibition of NNK Metabolism by NAT (catalyzed by CYP2A13)

Metabolite Formed from NNKInhibition Constant (Ki) of NAT (μM)
4-oxo-4-(3-pyridyl)butanal (OPB)0.21
4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)0.71
4-oxo-4-(3-pyridyl)butanoic acid (OPBA)0.36
Detoxification Pathways

While NAT's primary role appears to be inhibitory, it is also subject to metabolic detoxification. One identified pathway for the detoxification of TSNAs is N-oxidation of the pyridine ring. This process, catalyzed by various CYP enzymes, leads to the formation of N-oxides, which are generally less toxic and more readily excreted. While specific studies on NAT detoxification are limited, it is presumed to follow similar pathways to other TSNAs.

Direct Cellular Interactions: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the direct cellular effects of this compound. While the mechanisms of more potent tobacco-specific nitrosamines (TSNAs) like NNK and NNN have been extensively studied, including their binding to nicotinic acetylcholine receptors (nAChRs) and subsequent activation of signaling pathways that promote cell proliferation and survival, similar data for NAT is notably absent.

There is currently no substantial evidence to suggest that NAT directly binds to nAChRs with high affinity or independently activates key signaling cascades such as the PI3K/Akt or MAPK pathways, which are known to be affected by NNK. Furthermore, studies on the formation of DNA adducts, a critical step in chemical carcinogenesis, have focused on the adducts produced by NNK and NNN, with no specific DNA adducts attributed to NAT being identified in vivo. Genotoxicity assays specifically for NAT are also not widely reported in the literature.

Therefore, the current understanding of NAT's mechanism of action is predominantly defined by its role as a competitive inhibitor of the metabolic activation of other, more potent carcinogenic TSNAs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NAT's biological activity. Below are protocols for key experiments cited in the literature.

In Vitro Assay for Competitive Inhibition of CYP2A13

This protocol is based on methodologies used to determine the inhibitory kinetics of NAT on the metabolism of NNN and NNK.

Objective: To determine the inhibition constant (Ki) of NAT for the CYP2A13-catalyzed metabolism of a substrate (e.g., NNN or NNK).

Materials:

  • Recombinant human CYP2A13 enzyme

  • NADPH-cytochrome P450 reductase

  • Substrate: NNN or NNK

  • Inhibitor: NAT

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and recombinant human CYP2A13.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Substrate and Inhibitor Addition: Add varying concentrations of the substrate (NNN or NNK) and NAT to the reaction mixture. For control experiments, omit NAT.

  • Initiation of Reaction: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the mixture to pellet the protein.

  • Analysis: Analyze the supernatant for the presence and quantity of metabolites using a validated HPLC-MS/MS method.

  • Data Analysis: Determine the reaction velocities at different substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

Genotoxicity Assessment (General Protocol for N-Nitrosamines)

While specific genotoxicity data for NAT is scarce, the following is a general protocol for assessing the genotoxicity of N-nitrosamines using an in vitro micronucleus assay, which requires metabolic activation.

Objective: To evaluate the potential of a test compound to induce chromosomal damage in mammalian cells.

Materials:

  • Human cell line (e.g., TK6 or HepG2)

  • Cell culture medium and supplements

  • Test compound (NAT)

  • Metabolic activation system (e.g., S9 fraction from induced rat or hamster liver)

  • Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate)

  • Positive controls (e.g., a known clastogen with and without S9)

  • Negative/vehicle control

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol/acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope

Procedure:

  • Cell Culture: Culture the cells to a suitable density.

  • Treatment: Treat the cells with various concentrations of the test compound (NAT) in the presence and absence of the S9 metabolic activation mix. Include positive and negative controls.

  • Incubation: Incubate the cells for a short exposure period (e.g., 3-4 hours with S9) or a longer period (e.g., 24 hours without S9).

  • Removal of Test Compound: Wash the cells and add fresh medium containing cytochalasin B.

  • Incubation with Cytochalasin B: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the slides to visualize the cell nuclei and micronuclei.

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration) under a microscope.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in micronucleus frequency compared to the negative control.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Metabolic Activation of Carcinogenic TSNAs cluster_1 Inhibitory Action of NAT NNN NNN CYP2A13 CYP2A13 NNN->CYP2A13 NNK NNK NNK->CYP2A13 Reactive_Metabolites Reactive Metabolites CYP2A13->Reactive_Metabolites Inhibition Competitive Inhibition DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Cancer Cancer Initiation DNA_Adducts->Cancer NAT NAT NAT->CYP2A13 Binds to active site

Figure 1: NAT's competitive inhibition of carcinogenic TSNA metabolism.

G Experimental Workflow: In Vitro CYP Inhibition Assay Start Prepare Incubation Mixture (CYP2A13, Reductase, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Addition Add Substrate (NNN/NNK) and Inhibitor (NAT) Preincubation->Addition Initiation Initiate Reaction with NADPH Addition->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Quench Reaction with Acetonitrile + Internal Standard Incubation->Termination Analysis Analyze Metabolites by HPLC-MS/MS Termination->Analysis Data_Analysis Determine Ki using Lineweaver-Burk or Dixon Plot Analysis->Data_Analysis

Figure 2: Workflow for determining the inhibitory kinetics of NAT.

G General Pathway of TSNA-Induced Genotoxicity TSNA TSNA (e.g., NNN, NNK) Direct genotoxicity of NAT is not established Metabolic_Activation Metabolic Activation (Cytochrome P450) TSNA->Metabolic_Activation Reactive_Intermediates Electrophilic Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adduct_Formation DNA Adduct Formation Reactive_Intermediates->DNA_Adduct_Formation Mutation Mutations (if not repaired) DNA_Adduct_Formation->Mutation Genomic_Instability Genomic Instability Mutation->Genomic_Instability Cancer Cancer Genomic_Instability->Cancer

Figure 3: General mechanism of TSNA genotoxicity (NAT's role is unclear).

Conclusion

The primary mechanism of action of this compound in biological systems is the competitive inhibition of cytochrome P450 enzymes, particularly CYP2A13. This inhibition reduces the metabolic activation of potent tobacco-specific carcinogens like NNN and NNK, which is a critical step in their cancer-initiating pathways. Quantitative data robustly support this inhibitory role.

However, there is a significant lack of evidence for direct, potent biological activity of NAT itself. Research has not yet demonstrated significant binding to nicotinic acetylcholine receptors, direct activation of key oncogenic signaling pathways, or the formation of specific DNA adducts. While NAT is a component of the complex chemical mixture in tobacco, its main contribution to the overall biological effect of tobacco exposure appears to be as a modulator of the carcinogenicity of other TSNAs.

Future research should aim to fill the existing knowledge gaps regarding the direct cellular effects of NAT. Studies focusing on its potential for weak interactions with cellular receptors, subtle effects on signaling pathways, and the possibility of forming minor, yet undetected, DNA adducts would provide a more complete picture of its biological role. For now, the understanding of NAT's mechanism of action remains centered on its well-documented and significant inhibitory effects on carcinogen metabolism.

References

Methodological & Application

Chromatographic Techniques for N-Nitrosoanatabine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA) of significant interest due to its carcinogenic properties. The methodologies outlined below are essential for researchers in tobacco product analysis, environmental monitoring, and pharmaceutical quality control.

Introduction to this compound (NAT) Analysis

This compound is a member of the tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco and tobacco products.[1] These harmful constituents are formed from nicotine and related alkaloids through a nitrosation reaction that occurs during the curing and processing of tobacco. Accurate and sensitive analytical methods are crucial for the quantification of NAT to assess exposure and ensure product safety. The most common and robust techniques for NAT analysis involve chromatography coupled with mass spectrometry, offering high selectivity and sensitivity.[2][3]

Chromatographic Methodologies

The primary analytical approaches for the determination of NAT are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Both techniques provide the necessary sensitivity and selectivity for detecting NAT at trace levels in complex matrices.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of TSNAs, including NAT. It is particularly suitable for the analysis of non-volatile and thermally labile compounds.

Key Advantages of LC-MS/MS:

  • High sensitivity and selectivity.

  • Applicable to a wide range of sample matrices.

  • Minimal sample derivatization required.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for NAT analysis, often providing higher chromatographic resolution than LC.

Key Advantages of GC-MS/MS:

  • Excellent chromatographic separation.

  • High sensitivity, especially with chemical ionization.

  • Established and robust methodology.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for NAT analysis.

Table 1: Performance of LC-MS/MS Methods for NAT Analysis

ParameterMethod 1 (UPLC-MS/MS)Method 2 (LC-MS/MS)
Linearity Range 0.25 - 128 ng/mLNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Accuracy (Recovery) 106% - 112% (in various tobacco products)Not Specified
Precision (RSD) < 2.7%Not Specified

Table 2: Performance of GC-MS/MS Methods for NAT Analysis

ParameterMethod 1Method 2
Linearity (R²) > 0.995Not Specified
Limit of Quantification (LOQ) 162 ng/g (in tobacco)Not Specified
Limit of Detection (LOD) Not Specified0.04 µ g/sample
Accuracy (Recovery) Not Specified81% (spiked in cigarette tobacco)
Precision (RSD) < 5% (for unspiked cigarette tobacco)Not Specified

Experimental Protocols

Protocol 1: Analysis of NAT in Tobacco Products by LC-MS/MS

This protocol is based on a typical UPLC-MS/MS method for the analysis of TSNAs in smokeless tobacco products.

1. Sample Preparation (Dilute and Shoot)

  • Weigh 0.75 g of the tobacco product into a centrifuge tube.

  • Add an internal standard solution containing NAT-d4.

  • Add 30 mL of an aqueous ammonium acetate solution.

  • Shake vigorously on a wrist-action shaker.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific parent/daughter ion transitions for NAT and its internal standard.

3. Data Analysis

  • Quantify NAT using a calibration curve prepared with analytical standards.

  • Use the internal standard to correct for matrix effects and variations in instrument response.

Protocol 2: Analysis of NAT in Tobacco by GC-MS/MS

This protocol is based on a validated GC-MS/MS method for the determination of TSNAs in tobacco.

1. Sample Preparation

  • Extract the tobacco sample with an organic solvent.

  • Perform solid-phase extraction (SPE) to clean up the extract and reduce matrix interferences.

  • Concentrate the sample extract to a final volume.

2. GC-MS/MS Conditions

  • GC System: Agilent 7890B GC

  • Column: DB-1701 capillary column (30m × 0.250 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: 35 °C (hold 0.75 min), ramp at 80 °C/min to 170 °C, ramp 2 °C/min to 178 °C, ramp at 120 °C/min to 280 °C (hold 1 min)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Chemical Ionization (CI)

  • MRM Transitions: Monitor specific parent/daughter ion transitions for NAT.

3. Data Analysis

  • Quantify NAT using a calibration curve prepared with analytical standards.

  • An internal standard should be used for accurate quantification.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Tobacco Sample spike Spike with Internal Standard start->spike 0.75 g extract Extract with Ammonium Acetate spike->extract NAT-d4 shake Shake extract->shake Aqueous Solution filter Filter Extract shake->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS/MS Analysis cluster_data_gc Data Processing start_gc Weigh Tobacco Sample extract_gc Extract with Organic Solvent start_gc->extract_gc spe Solid-Phase Extraction (SPE) extract_gc->spe concentrate Concentrate Extract spe->concentrate inject_gc Inject into GC-MS/MS concentrate->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc Mass Spectrometric Detection (MRM) separate_gc->detect_gc quantify_gc Quantification using Calibration Curve detect_gc->quantify_gc report_gc Report Results quantify_gc->report_gc

References

Application Notes & Protocols: Mass Spectrometric Identification of N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family of compounds.[1][2] TSNAs are formed from tobacco alkaloids during the curing and processing of tobacco and are considered to be carcinogenic.[1][2] Accurate and sensitive analytical methods are crucial for the identification and quantification of NAT in various matrices, including tobacco products, biological samples, and in drug development processes where nitrosamine impurities are a significant concern. This document provides detailed application notes and protocols for the identification and quantification of NAT using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The method utilizes reverse-phase liquid chromatography for the separation of NAT from other components in the sample matrix. Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The identification and quantification of NAT are achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring the transition of a specific precursor ion to a characteristic product ion. Deuterated internal standards, such as NAT-d4, are typically used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix.

Protocol 1: Extraction from Solid Samples (e.g., Tobacco Products)

This protocol is adapted from established methods for the analysis of TSNAs in tobacco.

  • Sample Homogenization: Weigh approximately 0.75 g of the homogenized tobacco sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution (e.g., 300 µL of NAT-d4 solution).

  • Extraction: Add 30 mL of 100 mM aqueous ammonium acetate solution to the sample.

  • Agitation: Shake the mixture vigorously using a wrist-action shaker for a specified period (e.g., 40-60 minutes) to ensure efficient extraction of the analytes.

  • Centrifugation & Filtration: Centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Biological Fluids (e.g., Urine)

This protocol is suitable for the analysis of NAT in biological matrices and may involve an enzymatic hydrolysis step to measure total NAT (free and glucuronidated forms).

  • Enzymatic Hydrolysis (for total NAT): To a known volume of urine, add a buffer and β-glucuronidase enzyme. Incubate the mixture to cleave the glucuronide conjugates.

  • Internal Standard Spiking: Add the internal standard (NAT-d4) to the sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of NAT. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Water (95/5, v/v) with 5 mM Ammonium Acetate
Flow Rate 0.35 mL/min
Injection Volume 5-10 µL
Column Temperature 60°C
Gradient Refer to specific application notes for gradient optimization. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (typically 3-5 kV)
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature Optimized for the specific instrument (e.g., 350°C)
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions for this compound (NAT) and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (NAT) 190.1160.1Optimized for instrument
This compound-d4 (NAT-d4) 194.1164.1Optimized for instrument

Note: The specific m/z values and collision energies should be optimized for the instrument in use. The product ion at m/z 160.1 for NAT corresponds to the loss of the NO group.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of NAT in the samples is then determined from this calibration curve.

Table 4: Example Quantitative Data for NAT in Tobacco Products

Sample TypeNAT Concentration Range (ng/g)Reference
Cigarette Tobacco440 - 3200
Smokeless TobaccoVaries significantly between products

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

G Figure 1: Workflow for NAT Analysis from Solid Samples cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Homogenized Sample (0.75g) B Spike with Internal Standard (NAT-d4) A->B C Add Extraction Solvent (Ammonium Acetate) B->C D Agitate (40-60 min) C->D E Centrifuge and Filter D->E F Sample Extract for Analysis E->F G Inject into LC System F->G Injection H Chromatographic Separation (C18 Column) G->H I Electrospray Ionization (ESI+) H->I J Tandem Mass Spectrometry (MRM Mode) I->J K Data Acquisition and Quantification J->K

Caption: Workflow for NAT Analysis from Solid Samples.

G Figure 2: Workflow for NAT Analysis from Biological Fluids cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Urine Sample B Enzymatic Hydrolysis (Optional) A->B C Spike with Internal Standard (NAT-d4) B->C D Solid-Phase Extraction (SPE) C->D E Evaporate and Reconstitute D->E F Final Sample for Analysis E->F G Inject into LC System F->G Injection H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Data Analysis I->J G Figure 3: Proposed Fragmentation of this compound NAT This compound (NAT) Precursor Ion m/z 190.1 Fragment Product Ion Loss of NO (30 Da) m/z 160.1 NAT->Fragment Collision-Induced Dissociation (CID)

References

N-Nitrosoanatabine: Application Notes and Protocols for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and technical information for the use of N-Nitrosoanatabine (NAT) as a reference standard in analytical chemistry. NAT is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products and is a critical analyte in tobacco product analysis and clinical studies.[1][2][3] This document outlines detailed methodologies for the accurate quantification of NAT in various matrices, including tobacco, smokeless tobacco, and biological samples.

Chemical and Physical Properties

This compound is a nitrosamine compound with the following characteristics:

PropertyValueReference
Chemical Name 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine[4]
CAS Number 887407-16-1
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Neat
Purity (HPLC) ≥97.0%
Storage Temperature 2-8°C

Application Overview

This compound is primarily used as a certified reference material for the calibration of analytical instruments and the validation of methods for the determination of tobacco-specific nitrosamines. Its applications span across various fields including:

  • Tobacco Product Analysis: Quantification of NAT in cigarettes, cigars, smokeless tobacco, and e-cigarette liquids.

  • Biomonitoring: Measurement of NAT and its metabolites in biological matrices such as urine to assess human exposure to tobacco products.

  • Environmental Analysis: Detection of nitrosamines in environmental samples.

  • Carcinogenicity Research: Used in toxicological studies to understand the health risks associated with tobacco use.

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for the determination of this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for NAT in Various Methods

Analytical MethodMatrixLODLOQReference
LC-MS/MSHuman Urine0.7 pg/mL-
LC-MS/MSCigarette and Cigar Tobacco0.5 - 1.0 ng/g0.7 - 3 ng/g
LC-MS/MSSmokeless Tobacco1 - 5 ng/g3 - 8 ng/g
GC-MS/MSTobacco-162 ng/g
GC-MS/MSTobacco Smoke-8 ng/cig

Table 2: Reported Levels of NAT in Tobacco Products

Tobacco ProductNAT Concentration (µg/g)Reference
Smokeless Tobacco (CRP1)~0.5 - 1.5
Cigarette Tobacco (1R3)-
Moist Snuff(S)-NAT comprised 82.6 ± 1.44% of total NAT
Chewing Tobacco(S)-NAT comprised 82.6 ± 1.44% of total NAT
Cigarette Tobacco(S)-NAT comprised 82.6 ± 1.44% of total NAT

Experimental Protocols

This section provides detailed protocols for the preparation of this compound standard solutions and a general workflow for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of primary stock, secondary stock, and working standard solutions of this compound.

Materials:

  • This compound (NAT) analytical standard (≥97.0% purity)

  • Acetonitrile (HPLC grade)

  • Type I water

  • Class A volumetric flasks (10 mL, 100 mL)

  • Analytical balance (readable to 0.1 mg)

  • Micropipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of neat this compound standard into a 10 mL volumetric flask.

    • Record the weight to the nearest 0.1 mg.

    • Dissolve the standard in acetonitrile and make up to the mark.

    • This solution can be stored for up to 12 months at -20°C, protected from light.

  • Secondary Stock Solution (e.g., 40 µg/mL):

    • Prepare a combined TSNA stock solution by diluting the primary stock solutions. For a 40 µg/mL NAT solution, transfer the appropriate volume of the 1 mg/mL primary stock into a volumetric flask and dilute with acetonitrile.

  • Working Standard Solutions (e.g., 0.01 to 100 ng/mL):

    • Prepare a series of working standard solutions by serially diluting the secondary stock solution with a mixture of 30% acetonitrile and 70% Type I water.

    • These solutions are used to construct the calibration curve.

G Workflow for Preparation of NAT Standard Solutions weigh Weigh ~10 mg NAT Standard dissolve_primary Dissolve in Acetonitrile in 10 mL Volumetric Flask weigh->dissolve_primary dilute_secondary Dilute Primary Stock with Acetonitrile dissolve_primary->dilute_secondary 1 mg/mL Stock serial_dilution Serially Dilute Secondary Stock with 30% Acetonitrile/70% Water dilute_secondary->serial_dilution e.g., 40 µg/mL Stock calibration_curve Generate Calibration Curve (e.g., 0.01 - 100 ng/mL) serial_dilution->calibration_curve

Caption: Preparation of this compound standard solutions.

Protocol 2: Analysis of this compound in Tobacco by LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of NAT in a tobacco matrix.

Materials:

  • Ground and homogenized tobacco sample

  • This compound-d4 (NAT-d4) internal standard (IS) solution

  • 100 mM Ammonium acetate solution

  • 50 mL centrifuge tubes

  • Wrist-action shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 1.0 g of the ground tobacco sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of NAT-d4 internal standard solution (e.g., 60 µL of 10 µg/mL).

    • Add 30 mL of 100 mM ammonium acetate solution.

    • Agitate the mixture on a wrist-action shaker for 40 minutes.

    • Centrifuge the sample solution.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., Brownlee SPP, 2.7 µm, 100 mm × 2.1 mm)

      • Mobile Phase A: 0.1% Acetic Acid in Water

      • Mobile Phase B: 0.1% Acetic Acid in Methanol

      • Flow Rate: 0.35 mL/min

      • Injection Volume: 10 µL

      • Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitoring Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • NAT: Q1 190 amu -> Q3 160 amu

        • NAT-d4: Monitor the appropriate mass transition for the deuterated internal standard.

  • Quantification:

    • Quantify NAT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the working standard solutions.

G Analytical Workflow for NAT in Tobacco by LC-MS/MS weigh_sample Weigh 1.0 g Tobacco spike_is Spike with NAT-d4 IS weigh_sample->spike_is add_buffer Add 30 mL Ammonium Acetate Buffer spike_is->add_buffer shake Shake for 40 min add_buffer->shake centrifuge Centrifuge shake->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample lc_separation LC Separation (C18 Column) filter_sample->lc_separation Inject 10 µL ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Workflow for this compound analysis in tobacco.

Logical Relationships in Analytical Method Development

The development of a robust analytical method for this compound involves several interconnected stages, each influencing the subsequent steps. The choice of analytical technique, for instance, dictates the sample preparation requirements and the achievable sensitivity.

G Logical Relationships in NAT Analytical Method Development matrix Sample Matrix (Tobacco, Urine, etc.) technique Analytical Technique (LC-MS/MS, GC-MS) matrix->technique sensitivity Required Sensitivity (LOD/LOQ) sensitivity->technique throughput Desired Throughput throughput->technique sample_prep Sample Preparation (Extraction, Cleanup) technique->sample_prep instrument_params Instrument Parameters (Gradient, MRM) technique->instrument_params validation Validation Parameters (Accuracy, Precision, Linearity) sample_prep->validation instrument_params->validation

Caption: Key considerations in analytical method development.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator. It is designated as a carcinogen. All handling should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for In Vitro Genotoxicity Testing of N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Assessing the genotoxic potential of such compounds is a critical component of toxicological evaluation and drug development safety assessment. This document provides detailed application notes and protocols for a battery of standard in vitro genotoxicity assays relevant to the study of NAT. These assays are designed to detect various types of DNA damage and chromosomal abnormalities. While direct and extensive quantitative data for NAT's genotoxicity is limited, this guide draws upon established methodologies for testing N-nitrosamines, a class of compounds often requiring metabolic activation to exert their genotoxic effects.

General Considerations for this compound Genotoxicity Testing

N-nitrosamines, including NAT, typically require metabolic activation by cytochrome P450 (CYP) enzymes to become genotoxic. Therefore, the inclusion of an exogenous metabolic activation system, such as a liver post-mitochondrial fraction (S9), is crucial for most in vitro assays. Studies have shown that CYP2A6 is involved in the metabolic activation of NAT.[1] The choice of the S9 fraction (e.g., from Aroclor- or phenobarbital/β-naphthoflavone-induced rat or hamster liver) can significantly influence the outcome of the assay.

Data Presentation: Genotoxicity of this compound

The following table summarizes the available quantitative data on the genotoxicity of this compound from in vitro assays.

AssayTest SystemMetabolic ActivationConcentration RangeResultsReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium YG7108 expressing human CYP2A6Yes (endogenous)Not specifiedMetabolically activated by CYP2A6, but genotoxicity was much lower than that of N-nitrosonornicotine (NNN) or N-nitrosopyrrolidine (NPYR).[1]
In Vitro Micronucleus Test Data not availableData not availableData not availableData not available
Comet Assay Data not availableData not availableData not availableData not available
Sister Chromatid Exchange (SCE) Assay Data not availableData not availableData not availableData not available

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Use Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537, and a tryptophan-requiring Escherichia coli strain like WP2 uvrA. For specific N-nitrosamine testing, engineered strains expressing specific CYP enzymes, like S. typhimurium YG7108 expressing human CYP2A6, can be highly informative.[1]

  • Metabolic Activation: Prepare an S9 mix from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 mix should contain the S9 fraction, buffer, and cofactors (e.g., NADP+ and glucose-6-phosphate).

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. Prepare a series of dilutions.

  • Plate Incorporation Method:

    • To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound dilution, and 0.5 ml of the S9 mix (for activated assays) or buffer (for non-activated assays).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Test

Principle: This assay detects chromosomal damage or damage to the mitotic apparatus by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, TK6, or human peripheral blood lymphocytes.

  • Treatment:

    • Seed the cells in culture plates or flasks.

    • Expose the cells to at least three concentrations of this compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).

    • For assays without S9, a longer exposure (e.g., 24 hours) is also recommended.

  • Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have undergone one cell division.

  • Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution and fix.

    • Drop the cell suspension onto clean microscope slides and air dry.

    • Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from a suitable cell line or primary cells.

  • Treatment: Expose the cells to various concentrations of this compound, with and without S9 activation, for a short period (e.g., 1-2 hours).

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

    • Perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring:

    • Examine the slides using a fluorescence microscope.

    • Quantify the DNA damage using image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment. A dose-dependent increase in these parameters indicates genotoxicity.

Sister Chromatid Exchange (SCE) Assay

Principle: This assay detects the reciprocal exchange of DNA between sister chromatids during DNA replication. An increase in the frequency of SCEs is an indicator of genotoxic events.

Protocol:

  • Cell Culture and BrdU Labeling:

    • Culture mammalian cells (e.g., CHO cells or human lymphocytes) for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). BrdU is a thymidine analog that incorporates into the newly synthesized DNA strands.

  • Treatment: Expose the cells to this compound for a portion of or the entire culture period, with and without S9 metabolic activation.

  • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the metaphase cells.

    • Treat with a hypotonic solution and fix.

    • Prepare chromosome spreads on microscope slides.

  • Differential Staining:

    • Stain the slides using a technique that allows for the differential visualization of the sister chromatids (e.g., fluorescence plus Giemsa staining). The chromatid that has incorporated BrdU into both DNA strands will stain lighter than the chromatid that has incorporated BrdU into only one strand.

  • Scoring: Analyze a minimum of 25 well-spread second-division metaphases per concentration for the number of SCEs. A significant, dose-dependent increase in the mean number of SCEs per cell is considered a positive result.

Visualizations

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis strain Bacterial Strain (e.g., S. typhimurium) mix Combine Strain, NAT, and S9 Mix in Top Agar strain->mix nat This compound (in solvent) nat->mix s9 S9 Mix (for metabolic activation) s9->mix pour Pour onto Minimal Glucose Agar Plate mix->pour incubate Incubate at 37°C (48-72 hours) pour->incubate count Count Revertant Colonies incubate->count analyze Analyze Dose-Response and Compare to Control count->analyze result Determine Mutagenicity analyze->result

Caption: Workflow for the Ames Test.

Experimental_Workflow_Micronucleus_Test cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis cells Seed Mammalian Cells treat Treat with this compound (± S9 activation) cells->treat cytoB Add Cytochalasin B (Cytokinesis Block) treat->cytoB harvest Harvest and Fix Cells cytoB->harvest stain Stain with DNA Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis score->analyze result Assess Genotoxicity analyze->result

Caption: Workflow for the In Vitro Micronucleus Test.

Experimental_Workflow_Comet_Assay cluster_prep Preparation & Treatment cluster_electrophoresis Electrophoresis cluster_analysis Analysis cells Prepare Single-Cell Suspension treat Treat with this compound (± S9 activation) cells->treat embed Embed Cells in Agarose on a Slide treat->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding lyse->unwind electro Electrophoresis unwind->electro stain Stain DNA electro->stain visualize Visualize Comets via Fluorescence Microscopy stain->visualize quantify Quantify DNA Damage (Image Analysis) visualize->quantify result Determine DNA Damage quantify->result

Caption: Workflow for the Comet Assay.

Signaling_Pathway_Nitrosamine_Activation NAT This compound (Pro-mutagen) CYP Cytochrome P450 (e.g., CYP2A6) NAT->CYP Metabolic Activation Metabolite Reactive Metabolites (Electrophilic Intermediates) CYP->Metabolite DNA Cellular DNA Metabolite->DNA Interaction Adducts DNA Adducts DNA->Adducts Damage DNA Damage (e.g., Strand Breaks, Mutations) Adducts->Damage

Caption: Metabolic Activation of this compound.

References

Application Notes and Protocols for Studying N-Nitrosoanatabine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products and smoke. While other TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are potent carcinogens, the carcinogenic potential of NAT has been investigated in animal models with different outcomes.[1][2] These application notes provide a summary of the key findings and detailed protocols from a pivotal study that evaluated the carcinogenicity of NAT in F344 rats.

Animal Models

The primary animal model used for assessing the carcinogenicity of N-Nitrosoanatabine has been the Fischer 344 (F344) rat.[1][2] This inbred strain is widely used in toxicology and cancer research due to its genetic homogeneity and well-characterized background tumor incidence.

Data Presentation

The following table summarizes the quantitative data from a dose-response carcinogenicity study of NAT in F344 rats. In this key study, NAT was found to be inactive at the tested doses.[1] For comparison, data for the potent carcinogens NNN and NNK from the same study are included to provide context.

Table 1: Carcinogenicity of this compound (NAT) in F344 Rats

CompoundTotal Dose (mmol/kg)Animal StrainRoute of AdministrationNumber of Animals (Male/Female)Tumor Incidence (Nasal Cavity)Tumor Incidence (Esophagus)Tumor Incidence (Lung)Tumor Incidence (Liver)
NAT 1F344 RatsSubcutaneous20/200/400/400/400/40
3F344 RatsSubcutaneous20/200/400/400/400/40
9F344 RatsSubcutaneous20/200/400/400/400/40
NNN 1F344 RatsSubcutaneous20/2018/402/400/400/40
3F344 RatsSubcutaneous20/2032/4010/400/400/40
9F344 RatsSubcutaneous20/2038/4019/400/400/40
NNK 1F344 RatsSubcutaneous20/2020/400/4012/401/40
3F344 RatsSubcutaneous20/2034/400/4028/404/40
9F344 RatsSubcutaneous20/2040/400/4036/4015/40
Control 0F344 RatsSubcutaneous20/200/400/400/400/40

Experimental Protocols

The following is a detailed protocol for a carcinogenicity bioassay of this compound in F344 rats, based on the study by Hoffmann et al. (1984).

Objective: To assess the dose-response relationship of this compound carcinogenicity in F344 rats.

Materials:

  • Test Animals: Male and female Fischer 344 rats, 8 weeks of age.

  • Test Substance: N'-Nitrosoanatabine (NAT), synthesized and purified.

  • Vehicle: Trioctanoin.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle.

  • Diet: Standard laboratory chow and water ad libitum.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the start of the study.

  • Group Allocation: Rats are randomly assigned to different dose groups and a control group, with an equal number of males and females in each group (n=20 per sex per group).

  • Dose Preparation: NAT is dissolved in trioctanoin to achieve the desired concentrations for the different dose groups.

  • Administration:

    • The test substance is administered via subcutaneous injection.

    • Injections are given three times per week.

    • The total doses administered over the course of the study are 1, 3, and 9 mmol/kg body weight. This is delivered in 60 subdoses.

    • The control group receives injections of the vehicle (trioctanoin) only.

  • Monitoring:

    • Animals are observed daily for clinical signs of toxicity.

    • Body weights are recorded weekly for the first 16 weeks and then bi-weekly.

    • Food and water consumption are monitored.

  • Termination: The study is terminated at a predetermined time point (e.g., 104 weeks) or when animals become moribund.

  • Necropsy and Histopathology:

    • A complete necropsy is performed on all animals.

    • All organs are examined macroscopically for tumors and other lesions.

    • Tissues, particularly the nasal cavity, esophagus, lung, and liver, are collected and preserved in 10% neutral buffered formalin.

    • Tissues are processed for histopathological examination.

    • Tumors are classified and their incidence is recorded.

Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Carcinogenicity Bioassay Workflow A Animal Acclimatization (F344 Rats, 8 weeks old) B Randomization and Group Allocation A->B C This compound Administration (Subcutaneous, 3x/week) B->C D Control Group (Vehicle Injection) B->D E Clinical Observation and Body Weight Monitoring C->E D->E F Study Termination and Necropsy E->F G Histopathological Examination of Tissues F->G H Data Analysis and Tumor Incidence Reporting G->H

Carcinogenicity Bioassay Workflow Diagram

G cluster_1 Generalized Metabolic Activation of Nitrosamines Nitrosamine This compound (NAT) Metabolic_Activation Metabolic Activation (Cytochrome P450 Enzymes) Nitrosamine->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Diazonium Ions) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Generalized Nitrosamine Metabolic Activation Pathway

Note on Signaling Pathways: While the above diagram illustrates the general mechanism of action for carcinogenic nitrosamines, which involves metabolic activation and subsequent DNA damage, specific signaling pathways affected by this compound have not been extensively studied. This is likely due to its observed lack of carcinogenic activity in key animal studies. Research on the signaling effects of TSNAs has predominantly focused on potent carcinogens like NNK, which has been shown to impact pathways such as MAPK/ERK and PI3K/Akt. Further research would be necessary to determine if NAT interacts with these or other signaling cascades.

References

Application Notes and Protocols for the Extraction of N-Nitrosoanatabine from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid, anatabine.[1] TSNAs are a group of potent carcinogens found in tobacco products and tobacco smoke, and their analysis is crucial for assessing the health risks associated with tobacco use.[2][3] This document provides detailed protocols for the extraction of NAT from complex matrices such as tobacco and biological fluids, along with quantitative data to aid in method selection and development.

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction and analysis of this compound (NAT) from various matrices as reported in the scientific literature.

Table 1: Quantitative Analysis of NAT in Tobacco and Biological Samples

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Rabbit SerumSPE-LC-MS/MS0.04 - 0.10 ng/mL-100.2 - 112.9%[4]
Smoked Cigarette Filter TipsLC-MS/MS-0.89 ng/mL-[5]
Mainstream Cigarette SmokeMagnetic SPE-HPLC-MS/MS0.018 - 0.057 ng/cigarette-89.3 - 109.4%
Smokeless TobaccoSupercritical Fluid Extraction-GC-TEA< 2 ng/g-83 - 98%
Antitussive Syrups (for general nitrosamines)SPE-GC-MS0.02 - 0.1 ng/mL-90 - 120%
Processed Meats (for general nitrosamines)Liquid Extraction-GC-CI/MS0.15 - 0.37 µg/kg0.50 - 1.24 µg/kg70 - 114%

Note: Data for general nitrosamines in syrups and meats are included to provide context for achievable detection limits and recoveries in other complex matrices.

Experimental Protocols

Protocol 1: Extraction of NAT from Tobacco Products using Liquid-Liquid Extraction

This protocol is adapted from methodologies described for the analysis of TSNAs in whole tobacco.

1. Materials and Reagents:

  • This compound (NAT) analytical standard

  • Deuterium-labeled NAT (NAT-d4) internal standard

  • Ammonium acetate

  • Dichloromethane (DCM)

  • Methanol

  • Acetonitrile

  • Type I water

  • Homogenizer or grinder

  • Wrist-action shaker

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation:

  • Homogenize the tobacco sample (e.g., cigarette filler, smokeless tobacco) to a fine powder.

  • Weigh approximately 0.75 g of the homogenized tobacco into a centrifuge tube.

3. Extraction:

  • Spike the sample with an appropriate amount of NAT-d4 internal standard solution.

  • Add 30 mL of 100 mM aqueous ammonium acetate solution.

  • Shake the mixture vigorously on a wrist-action shaker for 60 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter.

4. Liquid-Liquid Extraction:

  • Transfer the filtered extract to a separatory funnel.

  • Add an equal volume of dichloromethane (DCM).

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the lower organic (DCM) layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of DCM.

  • Combine the organic extracts.

5. Concentration and Analysis:

  • Concentrate the combined DCM extracts to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of mobile phase).

  • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

6. LC-MS/MS Analysis:

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases consisting of ammonium acetate in water and acetonitrile.

  • Set the mass spectrometer to operate in multiple-reaction-monitoring (MRM) mode, monitoring the specific transitions for NAT and NAT-d4.

Protocol 2: Extraction of NAT from Urine using Solid-Phase Extraction (SPE)

This protocol is based on methods developed for the biomonitoring of TSNAs in urine.

1. Materials and Reagents:

  • NAT and NAT-d4 analytical standards

  • β-glucuronidase

  • Phosphate buffer

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Acetonitrile

  • Ammonia solution

  • Formic acid

  • LC-MS/MS system

2. Sample Preparation and Enzymatic Hydrolysis:

  • To a known volume of urine (e.g., 5 mL), add the NAT-d4 internal standard.

  • Add β-glucuronidase in a phosphate buffer to deconjugate glucuronidated NAT metabolites.

  • Incubate the sample as per the enzyme manufacturer's instructions (e.g., overnight at 37°C).

3. Solid-Phase Extraction (SPE):

  • Condition the mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with a solvent mixture such as methanol containing a small percentage of ammonia.

4. Eluate Processing and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Analyze the sample using an LC-MS/MS method optimized for TSNA detection.

Visualizations

Experimental Workflow for NAT Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a complex matrix.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Sample Complex Matrix (e.g., Tobacco, Urine) Homogenization Homogenization (for solid samples) Sample->Homogenization Spiking Internal Standard Spiking (e.g., NAT-d4) Homogenization->Spiking LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Spiking->LLE Liquid Extraction Protocol SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) Spiking->SPE SPE Protocol Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data G cluster_precursors Tobacco Alkaloid Precursors cluster_tsnas Tobacco-Specific Nitrosamines (TSNAs) Nicotine Nicotine Nitrosation Nitrosation (during curing, fermentation, smoking) Nicotine->Nitrosation Nornicotine Nornicotine Nornicotine->Nitrosation Anatabine Anatabine Anatabine->Nitrosation Anatabine->Nitrosation Anabasine Anabasine Anabasine->Nitrosation NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) Nitrosation->NNK NNN NNN (N'-Nitrosonornicotine) Nitrosation->NNN NAT NAT (N'-Nitrosoanatabine) Nitrosation->NAT Nitrosation->NAT NAB NAB (N'-Nitrosoanabasine) Nitrosation->NAB Carcinogenic Carcinogenic Potential NNK->Carcinogenic NNN->Carcinogenic NAT->Carcinogenic NAB->Carcinogenic

References

Application Notes and Protocols for N-Nitrosoanatabine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family, which are compounds found in tobacco products. Unlike its structurally related counterparts, N-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, this compound has been demonstrated to be non-carcinogenic in animal models at tested doses.[1] This unique characteristic makes NAT a valuable tool in cancer research, primarily for its use as a negative control in carcinogenicity studies and as a competitive inhibitor in metabolic studies of carcinogenic TSNAs.

These application notes provide detailed protocols and data for the use of NAT in a research setting.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.2 g/mol
CAS Number71267-22-6
AppearanceLight-yellow crystalline solid
ChiralityExists as (S)- and (R)-enantiomers. The (S)-enantiomer is predominant in tobacco products.[1][2]

Applications in Cancer Research

Negative Control in Carcinogenicity Bioassays

Due to its non-carcinogenic nature, NAT is an ideal negative control in animal studies investigating the carcinogenicity of other TSNAs. Its structural similarity to carcinogenic TSNAs allows researchers to dissect the specific structural features required for tumorigenesis.

Comparative Metabolism and Competitive Inhibition Studies

NAT can be utilized in in vitro and in vivo studies to investigate the metabolic pathways of carcinogenic TSNAs. Notably, NAT has been shown to be a competitive inhibitor of the cytochrome P450 2A13 (CYP2A13)-mediated metabolism of NNN.[3] This application is crucial for understanding the mechanisms of metabolic activation of carcinogens and for identifying potential inhibitors of these processes.

Quantitative Data

Table 1: In Vivo Carcinogenicity Data for this compound (NAT) in F344 Rats
CompoundTotal Dose (mmol/kg)Route of AdministrationTumor IncidenceTumor TypeReference
NAT 1Subcutaneous InjectionNo significant increase compared to control-[4]
3Subcutaneous InjectionNo significant increase compared to control-
9Subcutaneous InjectionNo significant increase compared to control-
NNN 1Subcutaneous InjectionSignificant increaseNasal Cavity, Esophagus
3Subcutaneous InjectionSignificant increaseNasal Cavity, Esophagus
9Subcutaneous InjectionSignificant increaseNasal Cavity, Esophagus
NNK 1Subcutaneous InjectionSignificant increaseNasal Cavity, Lung, Liver
3Subcutaneous InjectionSignificant increaseNasal Cavity, Lung, Liver
9Subcutaneous InjectionSignificant increaseNasal Cavity, Lung, Liver
Control (Trioctanoin)Subcutaneous InjectionNo tumors observed-
Table 2: In Vitro Competitive Inhibition of NNN Metabolism by NAT
SubstrateEnzymeInhibitorInhibition TypeKᵢ (µM) for HPB formationKᵢ (µM) for hydroxy acid formationKᵢ (µM) for OPB formationReference
NNNCYP2A13NAT Competitive1.371.353.40

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, a metabolite of NNN. Hydroxy acid: 4-hydroxy-4-(3-pyridyl)-butyric acid, a metabolite of NNN. OPB: 4-oxo-4-(3-pyridyl)butanal, a metabolite of NNN.

Experimental Protocols

Protocol 1: In Vivo Carcinogenicity Bioassay in F344 Rats (Negative Control)

This protocol is adapted from the dose-response study by Hoffmann et al. (1984).

1. Animal Model:

  • Species: Fischer 344 (F344) rats

  • Sex: Male and female

  • Age: 6-8 weeks at the start of the experiment

2. Materials:

  • This compound (NAT)

  • Vehicle (e.g., Trioctanoin)

  • Sterile syringes and needles for subcutaneous injection

3. Experimental Design:

  • Groups:

    • Group 1: Vehicle control (Trioctanoin)

    • Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)

    • Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)

    • Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)

    • Positive control groups (e.g., NNN and NNK) should be run in parallel.

  • Administration:

    • Dissolve NAT in the vehicle.

    • Administer via subcutaneous injection three times per week for 20 weeks. The total dose should be divided equally among the injections.

  • Observation Period:

    • Monitor animals daily for clinical signs of toxicity.

    • Record body weights weekly.

    • The total duration of the study is typically until the animals are moribund or for a predetermined period (e.g., 18-24 months).

4. Endpoint Analysis:

  • Perform a complete necropsy on all animals.

  • Collect all major organs and any visible lesions.

  • Fix tissues in 10% neutral buffered formalin.

  • Process tissues for histopathological examination.

  • Quantify tumor incidence, multiplicity, and type in each group.

Protocol 2: In Vitro Competitive Inhibition of NNN Metabolism

This protocol is based on the methodology described by Liu et al. (2016).

1. Enzyme Source:

  • Human liver microsomes or recombinant human cytochrome P450 enzymes (e.g., CYP2A13).

2. Materials:

  • N-Nitrosonornicotine (NNN)

  • This compound (NAT)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system for metabolite analysis

3. Experimental Procedure:

  • Incubation Mixture:

    • Prepare a reaction mixture containing the enzyme source, NADPH regenerating system, and buffer.

    • Add varying concentrations of the substrate (NNN) and the inhibitor (NAT). It is recommended to use a range of concentrations for both to determine the inhibition kinetics.

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the substrate (NNN).

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation:

    • Centrifuge the samples to pellet the protein.

    • Collect the supernatant for analysis.

4. Data Analysis:

  • Quantify the formation of NNN metabolites (e.g., HPB) using a validated LC-MS/MS method.

  • Determine the mode of inhibition and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Visualizations

G cluster_workflow In Vivo Carcinogenicity Bioassay Workflow A Animal Acclimatization (F344 Rats) B Group Assignment (Control, NAT, NNN, NNK) A->B C Subcutaneous Administration (3x/week for 20 weeks) B->C D Observation Period (Daily monitoring, weekly weights) C->D E Necropsy and Tissue Collection D->E F Histopathological Analysis E->F G Data Analysis (Tumor Incidence & Multiplicity) F->G

Caption: Workflow for in vivo carcinogenicity bioassay of NAT.

G cluster_pathway Competitive Inhibition of NNN Metabolism by NAT NNN NNN (Substrate) CYP2A13 CYP2A13 (Enzyme) NNN->CYP2A13 Binds to active site NAT NAT (Inhibitor) NAT->CYP2A13 Competitively binds to active site NoMetabolism Inhibition of Metabolism Metabolites Carcinogenic Metabolites (e.g., HPB) CYP2A13->Metabolites Metabolic Activation

Caption: Mechanism of competitive inhibition of NNN metabolism by NAT.

References

Application of N-Nitrosoanatabine in Toxicological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) class of compounds.[1] TSNAs are formed from the nitrosation of tobacco alkaloids during the curing and processing of tobacco.[2] NAT, along with N-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and N-nitrosoanabasine (NAB), is one of the four major TSNAs found in tobacco products and the smoke they generate.[3][4] The presence of these compounds in tobacco products is a significant health concern due to their carcinogenic potential.

Toxicological screening for NAT is crucial for assessing exposure to tobacco products and for evaluating the potential health risks associated with both tobacco use and the presence of nitrosamine impurities in other consumer products. Unlike some other TSNAs, such as NNK and NNN which are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), NAT is classified as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[2] However, its presence is an indicator of exposure to tobacco-related carcinogens, and it has been shown to inhibit the metabolism of the more potent carcinogen NNN in vitro. Therefore, monitoring NAT levels in biological samples, such as urine, is a valuable tool in biomonitoring studies of tobacco exposure. Furthermore, the analytical methods developed for NAT detection are applicable to the broader surveillance of nitrosamine impurities in pharmaceutical products, a growing concern for regulatory agencies.

This document provides detailed application notes and experimental protocols for the toxicological screening of this compound, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of this compound in various matrices and the performance of common analytical methods.

Table 1: Levels of this compound (NAT) in Various Tobacco Products

Tobacco ProductNAT Concentration (µg/g)Reference
Cigarette Tobacco1.76 - 2.14
Moist SnuffNot specified, but present
Chewing TobaccoNot specified, but present
Afzal (Smokeless Tobacco)0.809 ± 0.007

Table 2: Levels of this compound (NAT) in Human Urine

PopulationNAT Concentration (pmol/mg creatinine)Reference
Smokers (n=14)0.19 ± 0.20
Smokeless Tobacco Users (n=11)1.43 ± 1.10

Table 3: Performance Characteristics of Analytical Methods for this compound (NAT)

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-TEACigarette Tobacco0.04 µ g/sample Not Specified
LC-MS/MSUrine0.4 pg/mLNot Specified
LC-MS/MSTobaccoNot Specified0.4 µg/g

Experimental Protocols

Detailed methodologies for the key experiments cited in the application of this compound toxicological screening are provided below.

Protocol 1: Determination of this compound in Whole Tobacco by Gas Chromatography-Thermal Energy Analysis (GC-TEA)

This protocol is adapted from the Health Canada Official Method T-309A.

1. Scope This method is suitable for the quantitative determination of four tobacco-specific N-nitrosamines (TSNAs), including this compound (NAT), in whole tobacco.

2. Principle TSNAs are extracted from tobacco using an aqueous buffer containing ascorbic acid to prevent artifact formation. The extract is then enriched by dichloromethane extraction and cleaned up using column chromatography. The final fraction is analyzed by GC-TEA.

3. Reagents and Materials

  • Dichloromethane (DCM), HPLC grade

  • Acetone, HPLC grade

  • Citrate-phosphate buffer with L-ascorbic acid

  • This compound (NAT) analytical standard (≥98% purity)

  • N-nitrosoguvacoline (NG) internal standard (ISTD)

  • Anhydrous sodium sulfate

  • Glass wool

  • Chromatography columns

4. Standard Preparation

  • Internal Standard (NG) Stock Solution: Prepare a 5000 ng/mL solution of NG in dichloromethane.

  • TSNA Mixed Standard Stock Solution: Prepare a mixed stock solution containing NNN and NAT at 1500 ng/mL, NNK at 3000 ng/mL, and NAB at 500 ng/mL in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the mixed stock solution to cover the expected concentration range of NAT in the samples. Each standard should contain the NG internal standard at a constant concentration.

5. Sample Preparation

  • Weigh 1 g of conditioned and ground tobacco into a flask.

  • Add 100 µL of the NG internal standard solution.

  • Add 20 mL of the citrate-phosphate buffer with ascorbic acid.

  • Shake for 2 hours.

  • Filter the extract.

  • Perform liquid-liquid extraction with dichloromethane.

  • Pass the organic extract through a column of anhydrous sodium sulfate to remove water.

  • Concentrate the extract to approximately 3.5 mL using a Turbo evaporator at 38°C under a gentle stream of nitrogen.

  • Transfer the concentrate to a 5 mL volumetric flask and bring to volume with dichloromethane.

6. GC-TEA Instrumental Analysis

  • GC Column: HP-5 capillary column (30 m x 0.32 mm x 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a flow rate of 2.8 mL/min.

  • Injector Temperature: Programmable from 35°C to 220°C.

  • Oven Temperature Program: Initial temperature of 50°C, ramp to 170°C, then ramp to 212°C.

  • TEA Interface Temperature: 240°C.

  • TEA Furnace Temperature: 500-525°C.

  • Injection Volume: 1.5 µL.

7. Quality Control

  • Analyze a blank and a quality control sample with each batch of samples.

  • The recovery of the internal standard should be within an acceptable range.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Protocol 2: Determination of Total this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for TSNA analysis in urine.

1. Scope This method is for the quantitative determination of total this compound (free and glucuronidated forms) in human urine.

2. Principle Urine samples are first treated with β-glucuronidase to cleave the glucuronide conjugates of NAT. The released NAT, along with the initially free NAT, is then extracted and concentrated using solid-phase extraction (SPE). The final extract is analyzed by LC-MS/MS using a deuterated internal standard.

3. Reagents and Materials

  • This compound (NAT) analytical standard (≥98% purity)

  • Deuterium-labeled this compound (NAT-d4) internal standard (≥98% purity)

  • β-glucuronidase

  • Ammonium acetate

  • Formic acid

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or molecularly imprinted polymer)

4. Standard Preparation

  • Internal Standard (NAT-d4) Stock Solution: Prepare a 1 mg/mL stock solution of NAT-d4 in acetonitrile.

  • NAT Stock Solution: Prepare a 1 mg/mL stock solution of NAT in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards in pooled urine from non-smokers by spiking with the working standard solutions and the internal standard.

5. Sample Preparation

  • To 1 mL of urine, add the NAT-d4 internal standard.

  • Add buffer and β-glucuronidase.

  • Incubate the sample (e.g., at 37°C for 16 hours) to allow for enzymatic hydrolysis.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the NAT and NAT-d4 from the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Instrumental Analysis

  • LC Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ionization Voltage: ~1500 V.

  • Source Temperature: ~450°C.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for NAT and NAT-d4.

7. Quality Control

  • Process and analyze blank urine and spiked quality control samples with each batch.

  • The results of the quality control samples should fall within a predefined accuracy and precision range.

  • The retention time and ion ratio of NAT in the samples should match those of the calibration standards.

Mandatory Visualizations

experimental_workflow_gc_tea start Start: Tobacco Sample sample_prep Sample Preparation (Weighing, Grinding) start->sample_prep extraction Aqueous Extraction (Citrate-Phosphate Buffer + Ascorbic Acid) sample_prep->extraction l_l_extraction Liquid-Liquid Extraction (Dichloromethane) extraction->l_l_extraction drying Drying (Anhydrous Sodium Sulfate) l_l_extraction->drying concentration Concentration (Turbo Evaporator) drying->concentration analysis GC-TEA Analysis concentration->analysis end End: Quantitative Results analysis->end

Caption: Experimental workflow for GC-TEA analysis of NAT in tobacco.

experimental_workflow_lc_ms_ms start Start: Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe Loading elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Quantitative Results analysis->end

Caption: Experimental workflow for LC-MS/MS analysis of NAT in urine.

nat_formation_pathway anatabine Anatabine (Tobacco Alkaloid) nat This compound (NAT) anatabine->nat nitrosating_agents Nitrosating Agents (e.g., Nitrite) nitrosating_agents->nat Nitrosation

References

Troubleshooting & Optimization

Technical Support Center: N-Nitrosoanatabine (NAT) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitrosoanatabine (NAT) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of NAT.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the quantification of this compound.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[1] 2. Inappropriate Injection Solvent: Using a solvent stronger than the mobile phase can cause peak distortion.[1] 3. Secondary Interactions: Analyte interaction with active sites on the column.[1] 4. Column Void: Dissolution of silica packing at high pH (>7).[1]1. Column Flushing & Cleaning: Flush the column with a strong solvent. If the problem persists, consider replacing the in-line filter or the column itself.[1] 2. Solvent Matching: Ensure the injection solvent is the same as or weaker than the initial mobile phase. 3. Mobile Phase Modifier: Add a competing agent to the mobile phase to reduce secondary interactions. 4. Use a Robust Column: Employ a column designed for high pH stability if necessary.
Low Signal Intensity or Sensitivity 1. Ion Suppression: Co-eluting matrix components interfering with the ionization of NAT in the MS source. 2. Suboptimal MS Parameters: Incorrect declustering potential, collision energy, or other source parameters. 3. Analyte Degradation: NAT may be unstable under certain sample preparation or storage conditions. 4. Poor Extraction Recovery: Inefficient extraction of NAT from the sample matrix.1. Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize MS Parameters: Perform infusion analysis of NAT to determine the optimal MS settings for precursor and product ions. 3. Control Storage Conditions: Store samples at low temperatures (e.g., -20°C or -70°C) and protect from light. Use of ascorbic acid in extraction buffers can prevent artifact formation. 4. Optimize Extraction Method: Experiment with different extraction solvents and pH conditions.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Contaminated LC-MS System: Buildup of contaminants in the injector, tubing, or ion source. 3. Suboptimal MS Gas Settings: Incorrect curtain gas or nebulizer gas pressure.1. Use High-Purity Reagents: Employ HPLC or LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Flush the LC system with appropriate cleaning solutions. Clean the MS ion source components. 3. Optimize Gas Flow: Adjust curtain gas and nebulizer gas settings to minimize background while maintaining analyte signal.
Inconsistent Retention Times 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation. 2. Fluctuating Column Temperature: Inconsistent oven temperature can affect retention time. 3. Column Degradation: The column's stationary phase may degrade over time.1. Prepare Fresh Mobile Phase: Ensure accurate mobile phase preparation and keep solvent bottles capped. 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. Monitor Column Performance: Regularly check column performance with a standard solution. Replace the column if retention time shifts become significant and irreversible.
Poor Reproducibility 1. Matrix Effects: Variation in the sample matrix between injections can lead to inconsistent ion suppression or enhancement. 2. Inconsistent Sample Preparation: Variability in extraction or dilution steps. 3. Use of an Inappropriate Internal Standard: The internal standard may not adequately compensate for variations.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated analog of NAT (e.g., NAT-d4) is highly recommended to compensate for matrix effects and procedural variations. 2. Standardize Procedures: Ensure consistent and precise execution of all sample preparation steps. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix similar to the samples to be analyzed.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in quantifying this compound?

A1: The most significant challenge is often managing matrix effects. This compound is frequently analyzed in complex matrices like tobacco products, pharmaceuticals, and biological fluids. Components in these matrices can co-elute with NAT and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This can compromise the accuracy, sensitivity, and reproducibility of the quantification.

Q2: How can I minimize matrix effects?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively clean up the sample by removing interfering components.

  • Chromatographic Separation: Optimize the HPLC method to separate NAT from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4 (NAT-d4), is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to NAT, it experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration Curves: Preparing your calibration standards in a blank matrix that is similar to your samples can also help to compensate for matrix effects.

Q3: What are the recommended analytical techniques for NAT quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of NAT and other tobacco-specific nitrosamines (TSNAs). This method offers high sensitivity and selectivity. Gas chromatography-thermal energy analysis (GC-TEA) has also been used historically.

Q4: How should I prepare my samples for NAT analysis in tobacco?

A4: A common sample preparation workflow involves:

  • Spiking with Internal Standard: An aliquot of a solution containing a deuterated internal standard like NAT-d4 is added to the tobacco sample.

  • Extraction: The TSNAs are extracted from the tobacco using a buffer solution, often an aqueous ammonium acetate solution. The use of ascorbic acid in the extraction buffer can help prevent the artificial formation of nitrosamines.

  • Shaking: The sample is agitated, for example, on a wrist-action shaker, to ensure efficient extraction.

  • Filtration/Centrifugation: The extract is then filtered or centrifuged to remove particulate matter before analysis by LC-MS/MS.

Q5: What are typical limits of quantification (LOQ) for this compound?

A5: The LOQ for NAT can vary depending on the analytical method, instrumentation, and matrix. However, modern LC-MS/MS methods can achieve very low detection levels. For instance, some methods report LOQs in the range of 0.04 µg/L to 3.71 ng/mL.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound analysis found in the literature.

Table 1: MRM Transitions for NAT and its Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound (NAT)190160
This compound-d4 (NAT-d4)194164

Table 2: Example Chromatographic Conditions

ParameterConditionReference
Column Waters® Xterra MS C18, 50x4.6mm, 5µm
Mobile Phase A 5mM ammonium acetate in HPLC water
Mobile Phase B 5mM ammonium acetate in 95/5 acetonitrile/water
Flow Rate 1 mL/min
Injection Volume 5 µL
Column Temperature 60°C

Experimental Protocols

Protocol 1: Quantification of NAT in Whole Tobacco by LC-MS/MS

This protocol is based on the methodology described by Health Canada.

  • Sample Preparation:

    • Weigh approximately 0.75 g of the homogenized tobacco sample into an extraction vessel.

    • Spike the sample with 300 µL of an internal standard solution containing NAT-d4.

    • Add 30 mL of 100 mM aqueous ammonium acetate solution.

    • Place the vessel on a wrist-action shaker and extract for 30 minutes.

    • Filter the extract through a suitable filter (e.g., 0.45 µm) into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Chromatographic Conditions: Refer to Table 2 for an example.

    • MS Detection: Monitor the MRM transitions for NAT and NAT-d4 as specified in Table 1.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of NAT to NAT-d4 against the concentration of NAT in the calibration standards.

    • Determine the concentration of NAT in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Tobacco Sample spike Spike with NAT-d4 Internal Standard weigh->spike extract Add Extraction Buffer & Shake spike->extract filter Filter Extract extract->filter inject Inject Sample into LC filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for NAT quantification.

troubleshooting_logic start Inaccurate Results? check_is Using SIL-IS (e.g., NAT-d4)? start->check_is check_peaks Poor Peak Shape? check_is->check_peaks Yes implement_is Implement SIL-IS check_is->implement_is No check_sensitivity Low Sensitivity? check_peaks->check_sensitivity No troubleshoot_peaks Troubleshoot Peak Shape (See Guide) check_peaks->troubleshoot_peaks Yes troubleshoot_sensitivity Improve Sample Cleanup Optimize MS Parameters check_sensitivity->troubleshoot_sensitivity Yes review_protocol Review Sample Prep Protocol check_sensitivity->review_protocol No

Caption: Troubleshooting decision tree for NAT analysis.

References

Technical Support Center: N-Nitrosoanatabine (NAT) Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and appropriate storage conditions for N-Nitrosoanatabine (NAT). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of NAT during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and purity of this compound. Based on information from commercial suppliers, the following conditions are recommended:

  • Long-term storage: For extended periods, NAT should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years.[1]

  • Short-term storage: For routine laboratory use, storage at 2-8°C is acceptable for shorter durations.

  • Solutions in ethanol: If NAT is dissolved in ethanol, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.

Q2: Is this compound sensitive to light?

A2: Yes, this compound is known to be sensitive to light. It is crucial to protect NAT from light exposure during storage and handling to prevent photodegradation. Always store NAT in amber vials or containers that are protected from light.

Q3: How should this compound be shipped?

A3: Commercial suppliers typically ship this compound at room temperature.[1] This is generally acceptable for the short duration of transit. Upon receipt, it is imperative to transfer the compound to the recommended long-term or short-term storage conditions.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the public literature, information on related N-nitroso compounds suggests the following potential degradation routes:

  • Denitrosation: This is a common degradation pathway for N-nitroso compounds and involves the cleavage of the N-NO bond. This can be influenced by factors such as pH and the presence of certain reagents.

  • Photodegradation: Due to its light sensitivity, exposure to UV or visible light can lead to the degradation of NAT. Photolysis of N-nitrosamides in acidic media has been shown to cause cleavage of the N-N bond.

  • Thermal Degradation: Elevated temperatures can promote the degradation of N-nitroso compounds. Studies on the related compound N-Nitrosonornicotine (NNN) indicate that thermal degradation can initiate with the breaking of the N-NO bond.

Q5: How does pH affect the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results or loss of potency Degradation of NAT due to improper storage.- Verify that the storage temperature is consistently maintained at -20°C for long-term storage or 2-8°C for short-term use. - Ensure that the compound is protected from light by using amber vials and minimizing exposure during handling. - For solutions, check the age of the solution and ensure it was stored at the appropriate temperature (-80°C or -20°C).
Contamination of the sample.- Use clean, dedicated spatulas and glassware. - Avoid introducing moisture into the stock container.
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Review the storage conditions and handling procedures to identify any deviations. - Consider performing a forced degradation study to identify potential degradation products and their retention times. - Ensure the analytical method is stability-indicating.
Impurities in the solvent or reagents.- Use high-purity solvents and reagents. - Run a blank analysis of the solvents to check for interfering peaks.
Change in physical appearance (e.g., color change) Degradation of the compound.- A change from a pale-yellow oil may indicate degradation. - Discard the material if significant changes in appearance are observed and obtain a fresh batch.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Condition Temperature Duration Stability Source
Neat Compound (Long-term) -20°C≥ 2 yearsStable[1]
Neat Compound (Short-term) 2-8°CWeeksGenerally stable, but long-term data is not available.
Solution in Ethanol -80°C6 monthsStable
Solution in Ethanol -20°C1 monthStable
Shipping Room TemperatureShort durationAcceptable

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of NAT under various stress conditions.

1. Objective: To identify the potential degradation products and degradation pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound (NAT)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • Appropriate buffers for pH control

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC or LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of NAT in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of high-purity water.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, monitoring for degradation.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid NAT into a vial.

    • Place the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of NAT in a phototransparent container to a light source in a photostability chamber.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Withdraw samples from both the exposed and control solutions at various time points and analyze.

4. Analysis:

  • Analyze all samples using a validated stability-indicating analytical method, such as LC-MS/MS.

  • Quantify the amount of NAT remaining and identify and quantify any degradation products formed.

Protocol 2: Analytical Method for Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of NAT, which should be optimized and validated for specific experimental needs.

1. Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

2. Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of NAT from potential degradants (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transitions for NAT and any known degradation products. For NAT (C₁₀H₁₁N₃O, MW: 189.21), a potential transition could be m/z 190 -> [product ion]. The specific product ion needs to be determined through tuning.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

4. Sample Preparation:

  • Dilute samples from the forced degradation study to a suitable concentration within the calibration range of the instrument using the initial mobile phase composition.

Mandatory Visualizations

degradation_pathway NAT This compound Anatabine Anatabine NAT->Anatabine Denitrosation (Cleavage of N-NO bond) Other_Products Other Degradation Products NAT->Other_Products Photodegradation (Light Exposure) NAT->Other_Products Thermal Degradation (Heat) NAT->Other_Products Oxidative Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis LCMS LC-MS/MS Analysis Acid->LCMS Base Base Hydrolysis Base->LCMS Neutral Neutral Hydrolysis Neutral->LCMS Oxidation Oxidation Oxidation->LCMS Thermal Thermal Thermal->LCMS Photo Photolysis Photo->LCMS Quantification Quantification of NAT LCMS->Quantification ID Identification of Degradants LCMS->ID NAT_Sample This compound Sample NAT_Sample->Acid NAT_Sample->Base NAT_Sample->Neutral NAT_Sample->Oxidation NAT_Sample->Thermal NAT_Sample->Photo

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic Start Inconsistent Analytical Results Check_Storage Verify Storage Conditions (-20°C, protected from light) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Correct Storage and Re-analyze Storage_OK->Correct_Storage No Check_Handling Review Sample Handling (Contamination, exposure) Storage_OK->Check_Handling Yes Handling_OK Handling Procedures Correct? Check_Handling->Handling_OK Improve_Handling Improve Handling and Re-analyze Handling_OK->Improve_Handling No Check_Method Evaluate Analytical Method (Stability-indicating, blanks) Handling_OK->Check_Method Yes Method_OK Method Validated? Check_Method->Method_OK Validate_Method Validate/Optimize Method Method_OK->Validate_Method No New_Batch Consider Using a Fresh Batch of NAT Method_OK->New_Batch Yes

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Optimization of HPLC-MS/MS for N-Nitrosoanatabine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of HPLC-MS/MS methods for the analysis of N-Nitrosoanatabine (NAT).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase.[1]- Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2 and 4) can protonate the silanol groups, minimizing these unwanted interactions. The use of a buffered mobile phase is crucial for maintaining a stable pH.[1] - Use an End-Capped Column: Employ a column where the stationary phase is "end-capped" to deactivate most of the residual silanol groups.[1] - Use Metal-Free Coated Columns: To avoid interactions with trace metal ions in the HPLC system which can cause peak tailing.[2]
Column OverloadReduce the sample concentration or the injection volume. If the peak shape improves, the original injection was overloaded.[1]
Poor Peak Shape (Fronting) High concentration of the sample in a solvent stronger than the mobile phase.Match the sample solvent to the mobile phase as closely as possible. If a stronger solvent must be used, reduce the injection volume.
Split Peaks Co-elution with an interfering compound.Adjust the mobile phase composition, gradient slope, or temperature to improve resolution.
Mismatch between sample solvent and mobile phase.Ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase conditions.
Presence of E/Z isomers of this compound.Adjusting the column temperature or mobile phase pH might help in coalescing the peaks or achieving baseline separation of the isomers.
Low Sensitivity/Poor Signal Intensity Ion suppression due to matrix effects from co-eluting compounds.- Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) to remove interfering matrix components. - Modify Chromatography: Adjust the gradient to better separate this compound from matrix components. - Dilute the Sample: This can reduce the concentration of interfering matrix components. - Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound (e.g., NAT-d4) can compensate for signal suppression.
Inefficient ionization.Optimize mass spectrometer source parameters such as IonSpray Voltage and TurboIon Spray Temperature. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
Inconsistent Retention Times Inadequate column equilibration.Ensure sufficient equilibration time between injections, especially when running a gradient.
Changes in mobile phase composition or pH.Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffered mobile phase to maintain a stable pH.
Pump issues (e.g., leaks, worn seals).Perform regular maintenance on the HPLC pump. Check for pressure fluctuations.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, HPLC or LC-MS grade solvents and reagents.
Contaminated mass spectrometer.Clean the ion source of the mass spectrometer. High sample throughput can lead to contamination.

Frequently Asked Questions (FAQs)

1. What is a suitable starting point for HPLC-MS/MS method development for this compound?

A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of an aqueous component with a buffer (e.g., 5-10 mM ammonium acetate or 0.1% formic acid) and an organic component like methanol or acetonitrile. A gradient elution will likely be necessary to achieve good separation from other tobacco-specific nitrosamines (TSNAs) and matrix components.

2. How can I minimize matrix effects when analyzing this compound in complex samples like tobacco extracts?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of this compound. Strategies to mitigate these effects include:

  • Effective Sample Preparation: Solid Phase Extraction (SPE) is commonly used to clean up the sample and remove interfering compounds.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to compensate for matrix effects and improve accuracy and precision.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause interference.

3. What are the typical mass spectrometry parameters for this compound analysis?

This compound is typically analyzed in positive ion mode using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A common MRM transition for this compound is 190 -> 160 amu.

4. My this compound peak is splitting into two. What is the cause and how can I fix it?

Peak splitting for this compound can be due to the presence of E/Z isomers. This phenomenon is often dependent on the pH and temperature of the mobile phase. To address this, you can try adjusting the column temperature or the pH of your mobile phase to either merge the two peaks or achieve complete baseline separation. Also, ensure that your sample solvent is compatible with your mobile phase, as a mismatch can also cause peak distortion.

5. What type of internal standard should I use for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 (NAT-d4). This is because it has very similar chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any losses or matrix effects.

Experimental Protocols

Sample Preparation: Extraction from Tobacco
  • Weigh approximately 0.75 g of the tobacco sample into an extraction vessel.

  • Spike the sample with an internal standard solution (e.g., this compound-d4).

  • Add 30 mL of 100 mM ammonium acetate solution.

  • Place the vessel on a wrist-action shaker and extract for 30 minutes.

  • Filter the extract prior to HPLC-MS/MS analysis.

Solid Phase Extraction (SPE) for Urine Samples

For complex matrices like urine, an SPE cleanup is often required after initial extraction or hydrolysis.

  • Condition an SPE cartridge (e.g., Bond Elut Focus) with 1 mL of methanol and then 1 mL of water.

  • Load 1 mL of the sample.

  • Wash the cartridge with 2 mL of water to remove matrix-related components.

  • Elute the this compound with 1 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

Data Presentation

Table 1: Example HPLC Parameters for this compound Analysis
ParameterConditionReference
Column Waters® Xterra MS C18, 50x4.6mm, 5µm
Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm)
Mobile Phase A 5mM ammonium acetate in HPLC water
10 mM ammonium acetate, pH 5.5
Mobile Phase B 5mM ammonium acetate in 95/5 acetonitrile/water
0.1% formic acid in methanol
Flow Rate 1 mL/min
Column Temperature 60°C
40°C
Injection Volume 5 µL
Gradient Time-based gradient from low to high organic phase
Table 2: Example Mass Spectrometry Parameters for this compound Analysis
ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte This compound (NAT)
Precursor Ion (Q1) 190 amu
Product Ion (Q3) 160 amu
IonSpray Voltage 1500 V
TurboIon Spray Temp 450 °C
Curtain Gas Nitrogen, Setting: 10
Collision Gas (CID) Nitrogen, Setting: 10

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Tobacco Sample Spike Spike with Internal Standard Sample->Spike 1 Extract Extract with Ammonium Acetate Spike->Extract 2 Filter Filter Extract Extract->Filter 3 HPLC HPLC Separation (C18 Column) Filter->HPLC 4. Inject MS MS/MS Detection (MRM Mode) HPLC->MS 5 Integrate Peak Integration MS->Integrate 6 Quantify Quantification Integrate->Quantify 7 Troubleshooting_Tree Start Problem with HPLC-MS/MS Analysis PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No Tailing Tailing? PeakShape->Tailing Yes RetentionTime Inconsistent Retention Time? Sensitivity->RetentionTime No MatrixEffects Suspect Matrix Effects? Sensitivity->MatrixEffects Yes Equilibration Check Column Equilibration Prepare Fresh Mobile Phase Check Pump RetentionTime->Equilibration Yes End Consult Instrument Manual or Manufacturer RetentionTime->End No AdjustpH Adjust Mobile Phase pH Use End-Capped Column Reduce Sample Load Tailing->AdjustpH Yes Splitting Splitting? Tailing->Splitting No Splitting->Sensitivity No Isomers Check for Isomers Adjust Temperature/pH Match Sample Solvent Splitting->Isomers Yes MatrixEffects->RetentionTime No ImproveCleanup Improve Sample Cleanup (SPE) Use Isotope-Labeled IS Dilute Sample MatrixEffects->ImproveCleanup Yes

References

Troubleshooting N-Nitrosoanatabine separation in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of N-Nitrosoanatabine (NAT).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic problems encountered when analyzing this compound?

A1: The most frequent issues in this compound (NAT) analysis are peak tailing, co-elution with matrix components, and poor peak resolution.[1][2][3] These problems can lead to inaccurate quantification and reduced method robustness.[2]

Q2: Why does my this compound peak exhibit tailing?

A2: Peak tailing for NAT, a polar compound, is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns. Other potential causes include column overload, improper mobile phase pH, or extra-column band broadening.

Q3: How can I confirm if this compound is co-eluting with another compound?

A3: Co-elution can be identified by asymmetrical peak shapes, such as shoulders or broader than expected peaks. The most definitive method for confirming co-elution is to use mass spectrometry (MS) detection. By extracting the ion chromatograms for the specific mass-to-charge ratio (m/z) of NAT and other potential interferences, you can determine if multiple compounds are eluting at the same retention time.

Q4: What is a good starting point for developing a robust HPLC method for this compound separation?

A4: A common starting point for the analysis of tobacco-specific nitrosamines, including NAT, is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A C18 column is a frequently used stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as acetic acid or ammonium acetate to improve peak shape and ionization efficiency.

Troubleshooting Guides

Issue 1: this compound Peak Tailing

This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.

Troubleshooting Workflow

cluster_solutions Solutions A Observe Peak Tailing for NAT B Check for Column Overload A->B C Evaluate Mobile Phase pH B->C No Overload S1 Dilute Sample B->S1 Overload Confirmed D Assess Stationary Phase Interactions C->D pH Optimized S2 Adjust pH (e.g., to 3-4) C->S2 pH Adjustment Needed E Investigate Extra-Column Effects D->E Interactions Minimized S3 Use End-Capped Column D->S3 Secondary Interactions Suspected F Resolution Achieved E->F No Extra-Column Effects S4 Minimize Tubing Length E->S4 Extra-Column Effects Identified

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Steps:

  • Check for Column Overload: Inject a series of dilutions of your sample. If the peak shape improves and the tailing factor decreases with lower concentrations, column overload is the likely cause.

  • Evaluate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of polar compounds like NAT. Prepare mobile phases with different pH values (e.g., 3.0, 4.5, and 6.0) and observe the effect on the peak asymmetry. A lower pH can often suppress the ionization of silanol groups on the stationary phase, reducing secondary interactions.

  • Assess Stationary Phase Interactions: If pH adjustment does not resolve the tailing, consider the stationary phase. Using a column with end-capping can shield the residual silanol groups and minimize secondary interactions.

  • Investigate Extra-Column Effects: Minimize the length and internal diameter of the tubing between the column and the detector to reduce peak broadening and tailing.

Quantitative Data Summary:

Mobile Phase pHTailing Factor (Tf)Resolution (Rs) with Adjacent Peak
6.02.11.3
4.51.51.8
3.01.12.1

Experimental Protocol: Mobile Phase pH Optimization

  • Standard Preparation: Prepare a standard solution of this compound at a concentration of 100 ng/mL in the initial mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Prepare three different aqueous components by adjusting the pH of 0.1% acetic acid with ammonium hydroxide to pH 3.0, 4.5, and 6.0.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Injection Volume: 5 µL

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B to 40% B over 10 minutes

    • Column Temperature: 30 °C

  • Procedure:

    • Equilibrate the column with the mobile phase at pH 6.0 for 15 minutes.

    • Inject the NAT standard and record the chromatogram.

    • Repeat the equilibration and injection for the mobile phases at pH 4.5 and pH 3.0.

    • Calculate the tailing factor and resolution for the NAT peak in each run.

Issue 2: Co-elution of this compound with a Matrix Interference

This guide outlines a procedure for resolving the co-elution of NAT with a component from a complex matrix, such as a tobacco extract.

Troubleshooting Workflow

cluster_solutions Solutions A Suspected Co-elution of NAT B Confirm with MS Detection A->B C Modify Mobile Phase Gradient B->C Co-elution Confirmed D Change Organic Modifier C->D Gradient Insufficient S1 Flatten Gradient Slope C->S1 Resolution Improved E Optimize Stationary Phase D->E Selectivity Still Poor S2 Switch to Methanol D->S2 Selectivity Changed F Resolution Achieved E->F Separation Optimized S3 Try a Phenyl-Hexyl Column E->S3 Alternative Selectivity Needed

Caption: Troubleshooting workflow for NAT co-elution.

Detailed Steps:

  • Confirm Co-elution with MS Detection: As a first step, use a mass spectrometer to confirm that the peak impurity has a different mass-to-charge ratio than NAT.

  • Modify Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds. Decrease the rate of change of the organic solvent concentration in your gradient program.

  • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Optimize Stationary Phase: If modifying the mobile phase does not provide adequate resolution, consider a column with a different stationary phase chemistry. For example, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column for compounds containing aromatic rings.

Quantitative Data Summary:

Chromatographic ConditionResolution (Rs) between NAT and Interference
Initial Method (Acetonitrile, steep gradient)0.8
Acetonitrile, shallow gradient1.2
Methanol, shallow gradient1.6
Phenyl-Hexyl column (Methanol, shallow gradient)2.2

Experimental Protocol: Method Development to Resolve Co-elution

  • Sample Preparation: Prepare a spiked matrix sample by adding a known concentration of this compound to a tobacco extract.

  • Initial Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-60% B in 5 minutes

    • Flow Rate: 0.4 mL/min

  • Procedure:

    • Inject the spiked matrix sample using the initial conditions and record the chromatogram and mass spectral data.

    • Step 1 (Modify Gradient): Change the gradient to 10-60% B in 15 minutes. Re-inject the sample.

    • Step 2 (Change Organic Modifier): Replace Mobile Phase B with Methanol. Use the shallow gradient from Step 1. Re-inject the sample.

    • Step 3 (Change Stationary Phase): Install a Phenyl-Hexyl column (2.1 x 100 mm, 3.5 µm). Use the conditions from Step 2. Re-inject the sample.

    • For each run, calculate the resolution between the this compound peak and the co-eluting interference.

References

Best practices for handling N-Nitrosoanatabine standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling N-Nitrosoanatabine (NAT) standards in a research environment.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store the neat this compound standard upon receipt?

A1: Upon receipt, the neat this compound standard should be stored at 2-8°C for short-term storage.[1] For long-term stability, it is recommended to store it at -20°C.[2][3][4] The standard should be protected from light.[5]

Q2: What are the recommended storage conditions for this compound standard solutions?

A2: Concentrated stock solutions of this compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) are stable for at least six months when stored at -20°C in an amber flask to protect from light. Diluted working standard solutions are typically stable for at least two months under the same conditions. Always verify the integrity of solutions that have been in storage for extended periods.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: this compound is classified as toxic if swallowed. When handling this compound, it is crucial to use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses or goggles. All handling of the neat compound and concentrated solutions should be performed in a well-ventilated area or a laboratory fume hood.

Q4: How should I dispose of this compound waste?

A4: this compound waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not dispose of it with household garbage or allow it to enter drains. Contact a licensed professional waste disposal service for proper disposal.

Standard Preparation

Q5: What solvents are suitable for preparing this compound standard solutions?

A5: Acetonitrile and dichloromethane are commonly used solvents for preparing this compound standard solutions for both stock and working standards. For LC-MS/MS analysis, solutions are often prepared in a mixture of acetonitrile and water.

Q6: How can I prevent the artificial formation of nitrosamines during sample preparation?

A6: To prevent the artifactual formation of nitrosamines during sample extraction, an aqueous buffer containing ascorbic acid can be used. The pH of this buffer should be maintained between 4.3 and 4.5.

Q7: Is there anything to consider regarding lighting when working with this compound?

A7: Yes, it is recommended to use only non-UV lighting in the laboratory where the analysis of this compound is conducted to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

This protocol is based on methodologies for preparing standards for tobacco-specific nitrosamine (TSNA) analysis.

Materials:

  • This compound (NAT) analytical standard

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Type I water

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Amber glass vials

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the neat NAT standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in acetonitrile and make up to the mark.

    • This primary stock solution can be stored at -20°C for up to 12 months, protected from light.

  • Secondary Stock Solution (e.g., 40 µg/mL):

    • Allow the primary stock solution to come to room temperature.

    • Transfer an appropriate volume of the primary stock solution into a new volumetric flask. For example, to prepare a 40 µg/mL solution, transfer 0.4 mL of a 1 mg/mL primary stock into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

  • Working Standard Solutions (e.g., 400 ng/mL):

    • Prepare a series of working standards by diluting the secondary stock solution. For a 400 ng/mL standard, you can dilute the 40 µg/mL secondary stock 1:100.

    • For LC-MS/MS applications, the final dilution is often done in a mixture of acetonitrile and water (e.g., 30% acetonitrile / 70% Type I water).

    • Transfer the working standards to amber autosampler vials for analysis.

Quantitative Data Summary
Standard TypeConcentration (Example)SolventStorage TemperatureStabilityCitation
Primary Stock1 mg/mLAcetonitrile-20°C (± 5°C)Up to 12 months
Secondary Stock40 µg/mLAcetonitrile-20°CAt least 6 months
Working Standards400 ng/mL30% Acetonitrile / 70% Water-20°CAt least 2 months

Troubleshooting Guides

Chromatography Issues

Q8: I am observing peak splitting or tailing in my chromatograms. What could be the cause?

A8: Peak splitting or tailing can be caused by several factors:

  • Column Contamination: The top of the column may be contaminated with sample constituents. Using a guard column can help prevent this.

  • Injector Issues: Incompletely filled sample loops or incompatibility of the injection solvent with the mobile phase can lead to distorted peaks. Whenever possible, dissolve and inject samples in the mobile phase.

  • pH Effects: If the mobile phase pH is too close to the pKa of this compound, you might observe split peaks. Ensure the mobile phase pH is appropriate for your analytical method.

  • Column Degradation: The stationary phase of the column can degrade over time. If other troubleshooting steps fail, try replacing the column.

Q9: My retention times are drifting. How can I resolve this?

A9: Drifting retention times are often related to:

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially critical in normal-phase chromatography.

  • Mobile Phase Composition: In reversed-phase chromatography, a small error of 1% in the organic solvent concentration can change retention times by 5-15%. Prepare your mobile phase gravimetrically for better accuracy.

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column thermostat is highly recommended for reproducible results.

  • Leaks: Check for any leaks in the system, as this can affect flow rate and lead to retention time shifts.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Standard Preparation cluster_sample Sample Analysis neat_standard Neat NAT Standard primary_stock Primary Stock Solution (e.g., 1 mg/mL in Acetonitrile) neat_standard->primary_stock Weigh & Dissolve secondary_stock Secondary Stock Solution (e.g., 40 µg/mL in Acetonitrile) primary_stock->secondary_stock Dilute working_standards Working Standards (e.g., in ACN/Water) secondary_stock->working_standards Serial Dilutions analysis LC-MS/MS or GC-TEA Analysis working_standards->analysis Calibration Curve sample Tobacco Sample extraction Extraction (with Ascorbic Acid Buffer) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup cleanup->analysis

Caption: Workflow for this compound standard preparation and sample analysis.

troubleshooting_logic Troubleshooting Logic for Common Chromatography Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Chromatographic Problem (e.g., Peak Splitting, Drifting RT) col_contam Column Contamination start->col_contam injector_issue Injector Issue start->injector_issue mobile_phase Mobile Phase Inconsistency start->mobile_phase temp_fluct Temperature Fluctuation start->temp_fluct leaks System Leaks start->leaks use_guard Use Guard Column col_contam->use_guard check_injection Check Injection Parameters injector_issue->check_injection prep_mp Prepare Fresh Mobile Phase mobile_phase->prep_mp use_thermo Use Column Thermostat temp_fluct->use_thermo check_fittings Check Fittings for Leaks leaks->check_fittings

Caption: Logical flow for troubleshooting common chromatography problems.

References

Interferences in N-Nitrosoanatabine analysis from tobacco alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding interferences from tobacco alkaloids during the analysis of N-Nitrosoanatabine (NAT), a type of tobacco-specific nitrosamine (TSNA).

Troubleshooting Guide

Issue 1: Inaccurate NAT Quantification - Suspected Matrix Effects

Question: My NAT quantification is inconsistent and shows poor recovery. I suspect matrix effects from other tobacco alkaloids. How can I confirm and mitigate this?

Answer:

Matrix effects, where co-eluting compounds enhance or suppress the ionization of the analyte, are a common issue in LC-MS/MS analysis of complex samples like tobacco extracts.[1] Tobacco products contain high concentrations of alkaloids such as nicotine, which can interfere with the analysis of TSNAs.[1]

Troubleshooting Steps:

  • Utilize Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use an isotope-labeled internal standard for each analyte.[2] For NAT analysis, using a specific internal standard like NAT-d4 is crucial for accurate quantification, as using standards for other TSNAs (like NNN-d4 or NNK-d4) may not adequately compensate for analyte-dependent matrix effects.[2]

  • Perform a Post-Extraction Addition Study: To quantify the extent of ion suppression or enhancement, analyze a known amount of NAT standard in a clean solvent and compare the response to the same amount of standard spiked into a prepared tobacco sample extract. A significant difference in response confirms matrix effects.

  • Optimize Sample Preparation:

    • Solid Phase Extraction (SPE): Employ SPE cartridges to clean up the sample and remove interfering matrix components before LC-MS/MS analysis.[2]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering alkaloids, thereby minimizing matrix effects. However, ensure the diluted NAT concentration remains above the method's limit of quantification (LOQ).

  • Chromatographic Separation: Optimize the liquid chromatography method to ensure baseline separation of NAT from major tobacco alkaloids like nicotine. Using an acidic mobile phase can facilitate the separation of protonated nicotine from NNN, a principle that can be applied to separating other alkaloids from NAT.

Issue 2: Artificial Formation of NAT During Sample Preparation

Question: I am concerned that NAT may be forming from its precursor, anatabine, during my sample preparation, leading to artificially high results. How can I prevent this?

Answer:

This compound (NAT) is formed through the N-nitrosation of its precursor alkaloid, anatabine. This reaction can occur during tobacco curing and processing, but also artificially during sample handling and preparation if conditions are not controlled.

Troubleshooting Steps:

  • Control Sample Drying Conditions: High temperatures during sample drying can promote the formation of TSNAs.

    • Recommended Methods: Use air-drying at ambient temperature (around 20°C), freeze-drying, or oven-drying at temperatures no higher than 30°C in an oven with good airflow.

    • Avoid High Temperatures: Avoid oven-drying at 60°C, a temperature often used for alkaloid analysis, as this has been shown to significantly increase TSNA levels.

  • Use of Nitrosation Inhibitors: During extraction, include an inhibitor of nitrosation in the extraction buffer. Ascorbic acid (Vitamin C) is commonly used for this purpose to prevent the artifactual formation of TSNAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary tobacco alkaloids that can interfere with NAT analysis?

A1: The primary interfering compounds are typically the most abundant alkaloids in the tobacco matrix. While any co-eluting alkaloid can cause matrix effects, nicotine is of particular concern due to its high concentration. Additionally, the precursor alkaloid, anatabine , and structurally similar minor alkaloids like anabasine and nornicotine can pose challenges in chromatographic separation and potentially cause isobaric interference if they have fragment ions in common with NAT.

Q2: What are the common analytical techniques for NAT analysis, and which is preferred?

A2: The most common methods are Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred as it generally offers greater sensitivity and selectivity over GC-TEA. The use of two MS/MS ion pairs (a quantifier and a qualifier) in LC-MS/MS methods further enhances the selectivity and accuracy of the analysis.

Q3: Can the enantiomeric composition of anatabine affect NAT analysis?

A3: While NAT has a chiral center, and its precursor anatabine exists in different enantiomeric forms, standard TSNA analysis methods typically do not distinguish between enantiomers. The (S)-enantiomer of NAT is generally predominant in tobacco, reflecting the stereochemistry of its precursor. For routine quantification of total NAT, this is not a direct interference. However, if enantiomer-specific quantification is required, a chiral chromatography method would be necessary.

Q4: How can I be sure my analytical method is robust against interferences?

A4: Method validation is key. A robust method should be validated for different tobacco matrices. This includes:

  • Specificity: Demonstrating that the analytical signal is solely from NAT and not from other interfering components.

  • Accuracy and Recovery: Assessed by spiking a known amount of NAT into the tobacco matrix (a laboratory fortified matrix sample) and measuring the recovery.

  • Precision: Ensuring repeatable results for the same sample.

  • Linearity and Range: Establishing the concentration range over which the method is accurate.

Using a technology like RADAR, which simultaneously acquires full scan MS and MRM data, can help to characterize potential matrix interferences during method development.

Experimental Protocols

Protocol 1: Sample Preparation for TSNA Analysis by LC-MS/MS

This protocol is a generalized procedure based on common practices.

  • Sample Homogenization: Grind the tobacco sample (e.g., cigarette filler, smokeless tobacco) to pass through a 1 mm screen.

  • Extraction:

    • Weigh approximately 0.25-1.0 g of the homogenized tobacco into a centrifuge tube.

    • Add an extraction solution (e.g., 100mM ammonium acetate or an aqueous buffer containing ascorbic acid).

    • Add an isotope-labeled internal standard solution (containing NAT-d4).

    • Vortex or shake vigorously for a specified time (e.g., 30-60 minutes).

  • Centrifugation and Filtration:

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter. Thomson Filter Vials can be used for in-vial filtration.

  • (Optional) Solid Phase Extraction (SPE) Cleanup:

    • For complex matrices, pass the filtered extract through an appropriate SPE cartridge to remove interferences.

    • Wash the cartridge to remove unwanted compounds.

    • Elute the TSNAs with a suitable solvent.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NAT

This is a representative method; specific parameters must be optimized for the instrument used.

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase:

    • A: Water with 5mM ammonium acetate.

    • B: Methanol or Acetonitrile/water mixture with 5mM ammonium acetate.

  • Gradient: A gradient elution is typically used to separate the TSNAs from other matrix components.

  • Flow Rate: 0.3-1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • NAT Quantifier Transition: e.g., m/z 190 -> 160.

    • NAT Qualifier Transition: A second, specific product ion should be monitored.

    • Monitor corresponding transitions for the internal standard (NAT-d4).

Quantitative Data Summary

The following table summarizes typical concentration ranges for TSNAs in tobacco products. Note that these values can vary significantly based on the product type, curing process, and agricultural practices.

CompoundProduct TypeConcentration Range (µg/g dry weight)Reference
NNNMoist Snuff3.04 - 8.73
NNKSmokeless TobaccoVaries
NAT Smokeless TobaccoVaries
NABSmokeless TobaccoVaries

Table 1: Example Concentration Ranges of Common TSNAs in Tobacco Products.

Visualizations

Interference_Pathway Anatabine Anatabine (Precursor Alkaloid) NAT This compound (NAT) (Analyte) Anatabine->NAT N-nitrosation (Can be artifactual) NitrosatingAgents Nitrosating Agents (e.g., Nitrite) NitrosatingAgents->NAT LCMS LC-MS/MS Analysis NAT->LCMS Measurement OtherAlkaloids Other Tobacco Alkaloids (e.g., Nicotine, Anabasine) OtherAlkaloids->LCMS Potential Interference (Matrix Effects, Co-elution)

Caption: Relationship between anatabine, NAT, and potential interferences.

Experimental_Workflow start Start: Tobacco Sample homogenize 1. Homogenize Sample (Grinding) start->homogenize extract 2. Extract with Buffer (+ Ascorbic Acid & IS) homogenize->extract filter 3. Centrifuge & Filter extract->filter interference1 Interference Point: Artifactual NAT formation (Control Temperature) extract->interference1 spe 4. SPE Cleanup (Optional) filter->spe interference2 Interference Point: Matrix Effects from co-extracted alkaloids filter->interference2 concentrate 5. Evaporate & Reconstitute spe->concentrate analyze 6. Analyze by LC-MS/MS concentrate->analyze end End: Data Quantification analyze->end

Caption: Experimental workflow for NAT analysis highlighting interference points.

References

Technical Support Center: Enhancing N-Nitrosoanatabine (NAT) Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitrosoanatabine (NAT) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the sample preparation and analysis of NAT.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound (NAT) recovery during sample preparation?

A1: Low recovery of NAT can be attributed to several factors throughout the analytical workflow. The most common issues include:

  • Suboptimal Extraction:_ The chosen solvent system or extraction technique (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) may not be efficient for the specific sample matrix.

  • Matrix Effects: Components within the sample matrix can interfere with the extraction process or the analytical detection, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2][3]

  • Analyte Instability: NAT may degrade during sample collection, storage, or preparation, especially under certain pH or temperature conditions.[4]

  • Improper SPE Sorbent Selection: The chosen SPE sorbent may not have the appropriate retention mechanism for NAT.[5]

  • Artifact Formation: NAT can sometimes be artificially formed during sample preparation, leading to inaccurate quantification.

Q2: How does pH influence the extraction efficiency of NAT?

A2: The pH of the sample solution is a critical parameter that can significantly impact the extraction efficiency of NAT. The charge of NAT can be modified by changes in the solution pH. For effective extraction using techniques like liquid-phase microextraction, it's often necessary for the analyte to be in its neutral form to diffuse through an organic solvent membrane. Therefore, optimizing the pH of the sample and the extraction solvent is crucial to maximize recovery. For some extraction methods, acidic conditions (e.g., pH 1.8) have been shown to yield higher extraction efficiencies, while efficiency dramatically decreases as the pH increases.

Q3: What role do internal standards play in NAT analysis?

A3: Internal standards are essential for accurate and reliable quantification of NAT. Deuterated internal standards, such as NAT-d4, are commonly used. These standards are chemically similar to the analyte of interest and are added to the sample at the beginning of the preparation process. They help to compensate for variations in extraction efficiency, matrix effects, and instrumental response, thereby improving the precision and accuracy of the results.

Q4: Can NAT be formed as an artifact during sample preparation?

A4: Yes, there is a potential for the artifactual formation of nitrosamines, including NAT, during sample preparation. This can occur if precursor amines are present in the sample and react with nitrosating agents under certain conditions. To minimize this, it is recommended to use inhibitors of nitrosation, such as ascorbic acid or ammonium sulfamate, during the extraction process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to enhance NAT recovery.

Symptom Possible Cause Suggested Solution
Low NAT Recovery in SPE Inappropriate Sorbent Choice: The polarity of the sorbent may not be suitable for NAT retention.Select a mixed-mode cation exchange polymer or a sorbent based on molecularly imprinted polymers, which have shown effectiveness for tobacco-specific nitrosamines.
Inefficient Elution: The elution solvent may be too weak to desorb NAT completely from the sorbent.Increase the strength of the elution solvent or use a larger volume. Ensure the pH of the eluting solvent is optimized to favor the non-ionic form of NAT.
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
High Variability in Results Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or agitation can lead to inconsistent recoveries.Standardize all sample preparation steps and ensure thorough mixing and consistent timing for each sample.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the NAT signal in the mass spectrometer.Optimize chromatographic separation to resolve NAT from interfering matrix components. Consider sample dilution or more rigorous cleanup steps. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Presence of Unexpected Peaks Artifact Formation: NAT may be forming during the sample preparation process.Add a nitrosation inhibitor, such as ammonium sulfamate or ascorbic acid, to the extraction buffer.
Solvent-Induced Artifacts: The extraction solvent (e.g., methanol) may react with sample components to form artifacts.Evaluate alternative extraction solvents and assess their potential for artifact formation.

Experimental Protocols

Below are detailed methodologies for key experiments related to NAT sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) for NAT from Urine

This protocol is based on methods for the determination of tobacco-specific nitrosamines in urine.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature in the dark and mix thoroughly.

    • To a 6 mL aliquot of urine, add a deuterated internal standard for NAT.

    • For the determination of total NAT (free and glucuronidated), perform enzymatic hydrolysis using β-glucuronidase.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol and then with equilibration buffer (e.g., phosphate-buffered saline, pH 7).

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering matrix components.

  • Elution:

    • Elute NAT from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a pH-modifying agent).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for NAT from Tobacco

This protocol is a general approach for the extraction of nitrosamines from solid matrices.

  • Sample Homogenization:

    • Homogenize a known weight of the tobacco sample.

  • Extraction:

    • To the homogenized sample, add an aqueous buffer (e.g., 100mM ammonium acetate) containing a nitrosation inhibitor like ascorbic acid. Also, add a deuterated internal standard for NAT.

    • Shake or vortex the mixture vigorously for a specified period (e.g., 60 minutes) to ensure efficient extraction.

  • Phase Separation:

    • Add an immiscible organic solvent (e.g., dichloromethane) to the aqueous extract.

    • Vortex thoroughly and then centrifuge to separate the organic and aqueous layers.

  • Collection and Concentration:

    • Carefully collect the organic layer containing the extracted NAT.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.

    • Combine the organic extracts and concentrate them under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis by GC-TEA or LC-MS/MS.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in NAT sample preparation and analysis.

G General Workflow for NAT Sample Preparation and Analysis cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (e.g., Urine, Tobacco) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (SPE or LLE) AddIS->Extraction Cleanup Sample Cleanup (e.g., SPE Wash) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Overview of the general workflow for this compound sample preparation and analysis.

G Troubleshooting Low NAT Recovery in SPE Start Low NAT Recovery Observed CheckSorbent Is the SPE sorbent appropriate for NAT? Start->CheckSorbent CheckElution Is the elution solvent strong enough? CheckSorbent->CheckElution Yes ChangeSorbent Select a more appropriate sorbent (e.g., mixed-mode) CheckSorbent->ChangeSorbent No CheckLoading Is the sample volume exceeding cartridge capacity? CheckElution->CheckLoading Yes IncreaseElution Increase elution solvent strength or volume CheckElution->IncreaseElution No CheckpH Is the sample and solvent pH optimized? CheckLoading->CheckpH No ReduceVolume Reduce sample volume or use a larger cartridge CheckLoading->ReduceVolume Yes OptimizepH Adjust pH to ensure NAT is in a neutral form for retention/elution CheckpH->OptimizepH No End Re-evaluate Recovery CheckpH->End Yes ChangeSorbent->End IncreaseElution->End ReduceVolume->End OptimizepH->End

Caption: A decision tree for troubleshooting common causes of low this compound recovery during Solid-Phase Extraction.

References

Validation & Comparative

A Comparative Guide to the Carcinogenicity of N-Nitrosoanatabine and N-Nitrosonornicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the carcinogenic properties of two tobacco-specific nitrosamines (TSNAs): N'-Nitrosonornicotine (NNN) and N'-Nitrosoanatabine (NAT). While both are present in tobacco products, their carcinogenic potential differs significantly. This document synthesizes experimental data on their carcinogenicity, metabolic activation, and interaction with DNA, presenting quantitative data in structured tables and visualizing key pathways and experimental designs.

Executive Summary

N'-Nitrosonornicotine (NNN) is a potent, well-established carcinogen in numerous animal models and is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2] Its carcinogenic activity is dependent on metabolic activation to electrophilic intermediates that form DNA adducts. In stark contrast, N'-Nitrosoanatabine (NAT) has been found to be inactive as a carcinogen in comprehensive animal bioassays.[3][4][5] This guide will explore the experimental evidence that substantiates this critical difference.

Comparative Carcinogenicity Data

The most direct evidence for the differing carcinogenic potentials of NNN and NAT comes from a dose-response bioassay conducted in F344 rats. In this study, NNN and NAT were administered via subcutaneous injection at three different dose levels. The results, summarized in Table 1, clearly demonstrate the potent carcinogenicity of NNN and the lack of carcinogenic activity of NAT under the conditions of the assay.

Table 1: Comparative Tumor Incidence in F344 Rats Treated with NNN and NAT

Treatment GroupTotal Dose (mmol/kg)SexNumber of RatsNasal Cavity Tumors (%)Esophageal Tumors (%)
NNN 9Male2010080
9Female2010045
3Male209525
3Female20855
1Male20700
1Female20600
NAT 9Male2000
9Female2000
3Male2000
3Female2000
1Male2000
1Female2000
Control 0Male2000
0Female2000

Data from Hoffmann et al., 1984.

NNN induced a significant, dose-dependent increase in tumors of the nasal cavity in both male and female rats. Furthermore, at higher doses, NNN also caused a significant incidence of esophageal tumors. In contrast, no tumors were observed in any of the groups treated with NAT, even at the highest dose.

Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The striking difference in carcinogenicity between NNN and NAT is rooted in their metabolic fates. NNN requires metabolic activation to exert its carcinogenic effects, a process primarily mediated by cytochrome P450 (CYP) enzymes.

N-Nitrosonornicotine (NNN)

The metabolic activation of NNN proceeds mainly through α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring. Both pathways lead to the formation of unstable intermediates that can ultimately form highly reactive electrophiles. These electrophiles can then bind to cellular macromolecules, most importantly DNA, to form DNA adducts. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, initiating the process of carcinogenesis. The 2'-hydroxylation pathway is considered the primary activation pathway for esophageal carcinogenesis in rats.

dot

NNN_Metabolic_Activation cluster_activation Metabolic Activation cluster_outcome Cellular Consequences NNN N'-Nitrosonornicotine (NNN) CYP450 Cytochrome P450 (e.g., CYP2A13) NNN->CYP450 Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Two_Prime_Hydroxylation 2'-Hydroxylation Alpha_Hydroxylation->Two_Prime_Hydroxylation Pathway 1 Five_Prime_Hydroxylation 5'-Hydroxylation Alpha_Hydroxylation->Five_Prime_Hydroxylation Pathway 2 Unstable_Intermediates Unstable α-hydroxyNNN Two_Prime_Hydroxylation->Unstable_Intermediates Five_Prime_Hydroxylation->Unstable_Intermediates Reactive_Electrophiles Reactive Electrophiles (Diazohydroxides) Unstable_Intermediates->Reactive_Electrophiles Spontaneous decomposition DNA_Adducts DNA Adducts (e.g., Pyridyloxobutyl-DNA) Reactive_Electrophiles->DNA_Adducts Covalent binding Mutations Mutations DNA_Adducts->Mutations If unrepaired Cancer Cancer Mutations->Cancer Leads to

Caption: Metabolic activation pathway of N'-Nitrosonornicotine (NNN).

N-Nitrosoanatabine (NAT)

In contrast to NNN, there is a lack of evidence for significant metabolic activation of NAT to DNA-damaging agents. While NAT is structurally similar to NNN, it appears to not undergo the critical α-hydroxylation that initiates the carcinogenic cascade. Interestingly, in vitro studies have shown that NAT can act as a competitive inhibitor of NNN metabolism by CYP2A13, suggesting that it can bind to the active site of the same enzymes but is not efficiently metabolized to a carcinogenic form. This lack of metabolic activation is the most likely reason for its inactivity as a carcinogen in animal studies.

Table 2: Comparison of Key Carcinogenic Properties

PropertyN-Nitrosonornicotine (NNN)This compound (NAT)
Carcinogenicity in Rats Potent carcinogen; induces nasal and esophageal tumors.Inactive as a carcinogen.
IARC Classification Group 1 (Carcinogenic to humans)Not classifiable as to its carcinogenicity to humans (Group 3)
Metabolic Activation Requires α-hydroxylation by cytochrome P450 enzymes to form reactive electrophiles.Not significantly metabolically activated to carcinogenic intermediates.
DNA Adduct Formation Forms pyridyloxobutyl-DNA adducts, which are critical for its carcinogenicity.No significant DNA adduct formation has been reported.

Experimental Protocols

The following section details the methodology of the key comparative carcinogenicity study that forms the basis of this guide.

Carcinogenicity Bioassay in F344 Rats (Hoffmann et al., 1984)
  • Test Animals: Male and female F344 rats.

  • Test Compounds: N'-Nitrosonornicotine (NNN) and N'-Nitrosoanatabine (NAT).

  • Vehicle: Trioctanoin.

  • Administration: Subcutaneous injections, three times weekly for 20 weeks (total of 60 injections).

  • Dose Levels: Three total dose levels were tested for each compound: 1, 3, and 9 mmol/kg body weight.

  • Control Group: A control group received injections of the vehicle (trioctanoin) only.

  • Observation Period: Animals were observed for their lifespan.

  • Endpoint: The incidence and location of tumors were determined by histopathological examination.

Experimental_Workflow Animals Animals Grouping Grouping Animals->Grouping Group_NNN Group_NNN Grouping->Group_NNN Group_NAT Group_NAT Grouping->Group_NAT Group_Control Group_Control Grouping->Group_Control Administration Administration Group_NNN->Administration Group_NAT->Administration Group_Control->Administration Observation Observation Administration->Observation Necropsy Necropsy Observation->Necropsy Data_Analysis Data_Analysis Necropsy->Data_Analysis

References

Comparative Analysis of N-Nitrosoanatabine Across Diverse Tobacco Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), across a range of tobacco products. The information presented herein is supported by experimental data to assist researchers and professionals in the fields of tobacco research, toxicology, and drug development in understanding the prevalence and quantification of this compound.

Quantitative Analysis of this compound (NAT)

The concentration of NAT varies significantly among different tobacco products, influenced by factors such as the type of tobacco, curing and processing methods, and geographical origin. The following table summarizes the levels of NAT found in various tobacco products as reported in scientific literature.

Tobacco Product CategorySpecific Product Type/RegionNAT Concentration RangeUnit
Smokeless Tobacco Bangladeshi Brands (Zarda, Gul)0.79 - 45µg/g powder
USA BrandsMean: ~2.7µg/g powder
Indian BrandsMean: ~1.5µg/g powder
Pakistani BrandsMean: ~0.065µg/g powder
Omani Brand (Afzal)Mean: 0.809µg/g
US Moist SnuffNot explicitly quantified for NAT alone
Chewing TobaccoNot explicitly quantified for NAT alone
Cigarettes US Commercial Brands (Mainstream Smoke - ISO)Not explicitly quantified for NAT alone
US Commercial Brands (Mainstream Smoke - CI)NNN and NAT were the most abundant TSNAsng/cigarette
Chinese Brands (Mainstream Smoke)Generally low levels of NNN and NNK reportedng/cigarette
New Tobacco Products Compressed Tobacco Lozenges (Ariva, Stonewall)Total TSNAs: 0.19 - 0.28, mostly NATµg/g wet weight
ExaltHighest among new products tested (Total TSNAs: 3.3)µg/g tobacco

Note: The data presented is a summary from multiple sources and analytical studies.[1][2][3] The levels can vary between specific brands and batches. "CI" refers to the Canadian Intense machine-smoking regimen, and "ISO" refers to the International Organization for Standardization machine-smoking regimen.

Experimental Protocols for NAT Quantification

The accurate quantification of this compound in complex matrices like tobacco requires sophisticated analytical methodologies. The most commonly employed and validated methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most prevalent and sensitive method for TSNA analysis.

1. Sample Preparation:

  • A known weight of the tobacco product (e.g., 0.25g of smokeless tobacco) is measured.[4]

  • An internal standard solution containing isotopically labeled analogues of the TSNAs (e.g., NAT-d4) is added to the sample.

  • The TSNAs are extracted from the tobacco matrix using a suitable solvent, typically a 100mM ammonium acetate solution.[4]

  • The mixture is agitated to ensure efficient extraction.

  • The resulting extract is filtered to remove solid particles. A simple and robust method utilizes Thomson Filter Vials for in-vial filtration.

2. Chromatographic Separation:

  • The filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Separation of NAT from other compounds in the extract is achieved on a C18 analytical column.

  • A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 5mM ammonium acetate in water) and an organic component (e.g., 5mM ammonium acetate in 95/5 acetonitrile/water).

3. Mass Spectrometric Detection:

  • The eluent from the chromatography column is introduced into a tandem mass spectrometer.

  • Ionization of the analytes is typically achieved using electrospray ionization (ESI) in the positive ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for NAT and its internal standard. For NAT, a common ion pair transition is 190/160 amu (Q1/Q3).

4. Quantification:

  • The concentration of NAT in the sample is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of NAT.

Method 2: Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

This method is specific for nitrosamines but is generally less sensitive and requires more extensive sample cleanup than LC-MS/MS.

1. Sample Preparation:

  • Similar to the LC-MS/MS method, the sample is extracted with a solvent.

  • The extract undergoes a more rigorous cleanup procedure, which may include column chromatography on basic alumina to remove interfering compounds like nicotine.

2. Chromatographic Separation:

  • The cleaned-up extract is injected into a Gas Chromatograph.

  • A chiral stationary phase column can be used to separate the enantiomers of NAT.

  • The GC oven temperature is programmed to achieve optimal separation of the nitrosamines.

3. Detection:

  • The separated compounds are detected by a Thermal Energy Analyzer (TEA), which is a highly specific detector for nitrosamines.

4. Quantification:

  • Quantification is performed by comparing the peak response of NAT in the sample to that of a known standard.

Mandatory Visualizations

Experimental_Workflow_for_NAT_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Tobacco_Sample Tobacco Sample Extraction Extraction with Ammonium Acetate Tobacco_Sample->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Result Quantification->Result

Caption: Experimental workflow for the quantification of this compound (NAT) in tobacco products using LC-MS/MS.

TSNA_Formation_Pathway Anatabine Anatabine NAT This compound (NAT) Anatabine->NAT Nicotine Nicotine NNK N-Nitrosonornicotine Ketone (NNK) Nicotine->NNK Nornicotine Nornicotine NNN N-Nitrosonornicotine (NNN) Nornicotine->NNN Anabasine Anabasine NAB N-Nitrosoanabasine (NAB) Anabasine->NAB Nitrosating_Agents Nitrosating Agents (during curing and processing)

Caption: Formation pathway of major Tobacco-Specific Nitrosamines (TSNAs) from their corresponding tobacco alkaloid precursors.

Biological Effects and Signaling Pathways

While other tobacco-specific nitrosamines like N-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) are classified as potent carcinogens, this compound (NAT) is generally considered to be non-carcinogenic or at most a weak carcinogen in laboratory animals.

Currently, there are no well-defined signaling pathways directly initiated by NAT that lead to carcinogenesis. However, research indicates that NAT may have indirect biological effects. Studies have shown that NAT can act as a competitive inhibitor of the metabolic activation of NNN, a known carcinogen. This inhibition could potentially modulate the carcinogenicity of tobacco products by altering the biotransformation of more potent carcinogens.

The primary health concern regarding NAT lies in its presence as a marker for the overall exposure to harmful TSNAs in tobacco products. High levels of NAT are often correlated with high levels of other, more carcinogenic TSNAs. Therefore, the quantification of NAT remains a crucial aspect of assessing the potential harm of tobacco products.

References

A Comparative Guide to the Validation of Analytical Methods for N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), is critical for product safety assessment and regulatory compliance. This guide provides an objective comparison of two common, validated analytical techniques for NAT determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The performance of these methods is supported by experimental data, and detailed methodologies are provided to facilitate implementation.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of quantitative performance data for LC-MS/MS and GC-MS/MS methods based on published validation studies.

Performance ParameterLC-MS/MS MethodGC-MS/MS Method
Linearity (Correlation Coefficient, r²) >0.99>0.9996[1]
Accuracy (Recovery) 82.7 ± 9.40% (in e-cigarette aerosol)[2]90.0 - 109.0% (in mainstream cigarette smoke)[1]
Precision (Relative Standard Deviation, RSD) Intra-day: Not explicitly stated for NATIntra-day: 3.1 - 5.8%[1]
Inter-day: Not explicitly stated for NATInter-day: 3.9 - 6.6%[1]
Limit of Detection (LOD) 3.71 ng/mL (in e-cigarette liquid)0.023 - 0.028 ng/cig (in mainstream cigarette smoke)
Limit of Quantification (LOQ) Not explicitly stated for NAT0.077 - 0.093 ng/cig (in mainstream cigarette smoke)

Experimental Protocols

Detailed methodologies for the LC-MS/MS and GC-MS/MS analysis of this compound are provided below. These protocols are based on established and validated methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the quantification of this compound in tobacco and tobacco products.

1. Sample Preparation (Extraction)

  • Weigh approximately 1.0 g of the homogenized tobacco sample into an extraction vessel.

  • Add a known amount of a suitable internal standard (e.g., NAT-d4).

  • Add 30 mL of 100 mM ammonium acetate solution.

  • Shake the mixture for 40 minutes on a wrist-action shaker.

  • Filter the extract through a 0.45 µm syringe filter into an autosampler vial.

2. Liquid Chromatography Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute NAT and other TSNAs.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For NAT, a common transition is m/z 190 -> 160.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This method provides high sensitivity and selectivity for the determination of this compound in tobacco smoke.

1. Sample Preparation (Extraction and Cleanup)

  • Collect mainstream cigarette smoke on a Cambridge filter pad.

  • Extract the particulate matter from the filter pad with 0.1 M HCl aqueous solution.

  • Perform a cleanup step using solid-phase extraction (SPE) with a cation-exchange cartridge to reduce matrix interference.

  • Elute the nitrosamines from the SPE cartridge and concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC analysis.

  • Add an appropriate internal standard (e.g., NAT-d4).

2. Gas Chromatography Conditions

  • GC System: A gas chromatograph equipped with a temperature-programmable injector.

  • Analytical Column: A low- to mid-polarity column suitable for nitrosamine analysis (e.g., DB-35ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of around 60°C, followed by a ramp to a final temperature of approximately 280°C to ensure the elution of all target analytes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Chemical Ionization (PCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method for this compound and a comparison of the primary analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameter Assessment cluster_documentation 4. Documentation & Reporting Define_Purpose Define Analytical Purpose (e.g., Quantitation in Tobacco) Select_Method Select Method (LC-MS/MS or GC-MS/MS) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (ICH Q2(R1) Guidelines) Select_Method->Set_Criteria Prepare_Standards Prepare Standards & Internal Standards Set_Criteria->Prepare_Standards Sample_Prep Sample Preparation (Extraction, Cleanup) Prepare_Standards->Sample_Prep Instrument_Analysis Instrumental Analysis Sample_Prep->Instrument_Analysis Data_Acquisition Data Acquisition Instrument_Analysis->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate Precision) Specificity Specificity LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP_Development Develop Standard Operating Procedure (SOP) Validation_Report->SOP_Development

Caption: General workflow for the validation of an analytical method for this compound.

Analytical_Technique_Comparison cluster_sample Sample Matrix cluster_lcms LC-MS/MS cluster_gcms GC-MS/MS cluster_output Output Sample Tobacco / Smoke Extract LC Liquid Chromatography (Separation of Analytes) Sample->LC GC Gas Chromatography (Separation of Volatile Analytes) Sample->GC MSMS_LC Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS_LC Data Quantitative Data on This compound MSMS_LC->Data MSMS_GC Tandem Mass Spectrometry (Detection & Quantification) GC->MSMS_GC MSMS_GC->Data

Caption: Comparison of LC-MS/MS and GC-MS/MS analytical techniques for this compound.

References

A Guide to Inter-Laboratory Cross-Validation of N-Nitrosoanatabine (NAT) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to reproduce experimental results is a cornerstone of scientific research and regulatory submission. When the quantification of analytes such as N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), is performed across multiple laboratories, a robust cross-validation process is critical. This ensures that data, regardless of its origin, is comparable and reliable for applications ranging from product testing to clinical studies.

This guide provides an objective comparison of methodologies and presents supporting data from major collaborative studies to aid in the design and assessment of inter-laboratory cross-validation for NAT analysis. The primary focus is on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for its sensitivity and selectivity.[1][2][3][4][5]

Data Presentation: Inter-Laboratory Performance

The Centre de Coopération pour les Recherches Scientifiques Relatives au Tabac (CORESTA) has conducted several collaborative studies that provide valuable insights into the inter-laboratory performance of NAT analysis. These studies, which function as large-scale cross-validation exercises, quantify the variability between participating laboratories. The key metric for this is reproducibility (R), which represents the value below which the absolute difference between two single test results obtained in different laboratories, with the same method on identical test material, may be expected to lie with a 95% probability.

The following tables summarize the reproducibility data from two major CORESTA collaborative studies on different sample matrices.

Table 1: Summary of Inter-Laboratory Reproducibility for NAT in Cigarette Mainstream Smoke

Smoking RegimeMean NAT Yield (ng/cigarette)Reproducibility (R)Reproducibility % (R%)Number of Labs
ISO 33081.8 - 14.31.1 - 7.947 - 5820
Health Canada Intense5.0 - 41.03.3 - 29.847 - 8320

Source: Data compiled from the CORESTA 2011 Collaborative Study for the Determination of Tobacco-Specific Nitrosamines in Cigarette Mainstream Smoke.

Table 2: Summary of Inter-Laboratory Reproducibility for NAT in E-Liquids

Sample TypeSpiking Level (ng/g)Mean Measured NAT (ng/g)Reproducibility % (R%)Number of Labs
Unflavored0.80.7542.19
Unflavored2.01.9621.09
Tobacco Flavored0.80.8226.69
Tobacco Flavored2.02.0513.19

Source: Data compiled from the CORESTA 2021 Collaborative Study for the Determination of Tobacco-Specific Nitrosamines in E-Liquids. The reproducibility values ranged from 13.1% to 60.4% across all TSNAs and spiking levels in the full study.

Experimental Protocols

A successful inter-laboratory comparison relies on a well-defined and harmonized analytical method. The following protocol is a generalized procedure based on CORESTA Recommended Method 72 (CRM 72) for tobacco products and similar principles applied in other TSNA studies.

1. Sample Preparation and Extraction

  • Homogenization: The test sample (e.g., ground tobacco, cigarette filler) is made homogeneous.

  • Internal Standard Spiking: A known amount of deuterium-labeled internal standard (e.g., NAT-d4) is added to an accurately weighed test portion. This is crucial for correcting variations in extraction efficiency and instrument response.

  • Extraction: The sample is extracted with a suitable buffer solution (e.g., ammonium acetate) by shaking or sonication.

  • Centrifugation: The extract is centrifuged to separate solid particles.

2. Solid Phase Extraction (SPE) Cleanup (Optional)

  • For complex matrices, the supernatant may be passed through an SPE cartridge to remove interfering components.

3. LC-MS/MS Analysis

  • Chromatography: The prepared extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution using mobile phases of acidified water and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native NAT and its labeled internal standard are monitored for highly selective and sensitive quantification.

4. Quantification

  • A calibration curve is constructed by analyzing standards of known NAT concentrations.

  • The concentration of NAT in the sample is determined from the ratio of the native analyte peak area to the internal standard peak area, calculated against the calibration curve.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive & Homogenize Sample Weigh Weigh Test Portion Sample->Weigh Spike Add Labeled Internal Standards (e.g., NAT-d4) Weigh->Spike Extract Extract with Buffer Solution Spike->Extract Centrifuge Centrifuge Extract Extract->Centrifuge LC HPLC Separation (Reverse Phase C18) Centrifuge->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Integrate Peak Areas MS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate NAT Concentration Calibrate->Quantify Report Report Final Results Quantify->Report

Caption: Typical analytical workflow for this compound (NAT) quantification.

G cluster_labs Participating Laboratories Coordinator Coordinating Laboratory Protocol Standardized Analytical Protocol Coordinator->Protocol Samples Homogenized & Blinded Test Samples Coordinator->Samples Lab1 Laboratory A Protocol->Lab1 Lab2 Laboratory B Protocol->Lab2 LabN Laboratory C ... N Protocol->LabN Samples->Lab1 Samples->Lab2 Samples->LabN Stats Statistical Analysis (ISO 5725) Lab1->Stats Lab2->Stats LabN->Stats Report Final Report (Repeatability & Reproducibility Data) Stats->Report

Caption: Logical workflow of an inter-laboratory collaborative study.

References

N-Nitrosoanatabine in Saliva: A Comparative Analysis Across Tobacco Products

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of N-Nitrosoanatabine (NAT) levels in the saliva of various tobacco users reveals significantly higher exposure in users of certain smokeless tobacco products compared to other forms of tobacco consumption. This guide provides a comprehensive overview of NAT levels, the methodologies for their detection, and the associated experimental workflows for researchers, scientists, and drug development professionals.

This compound (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. Like other TSNAs, NAT is a procarcinogen, and its presence in the saliva of tobacco users is a significant biomarker of exposure to harmful constituents of tobacco.

Comparative Analysis of Salivary this compound Levels

Quantitative analysis of NAT in the saliva of different tobacco user groups indicates varied levels of exposure. The following table summarizes the available data on NAT and a closely related TSNA, N'-nitrosonornicotine (NNN), in the saliva of smokeless tobacco users, conventional cigarette smokers, and e-cigarette users.

Tobacco User GroupAnalyteMean Concentration Range (Saliva)Reference(s)
Smokeless Tobacco Users (Sudanese Toombak)NAT0.06 - 0.5 µg/mL
Cigarette SmokersNNN94.5 pg/mL[1][2][3][4]
E-cigarette UsersNNN14.6 pg/mL[1]

The data clearly indicates that users of Sudanese toombak, a type of oral snuff, exhibit remarkably high levels of salivary NAT. While direct comparative data for NAT in cigarette and e-cigarette users is limited, studies on NNN show that smokers have significantly higher salivary concentrations than e-cigarette users. This suggests a similar trend may exist for NAT, with e-cigarette users having the lowest exposure among the three groups.

Experimental Protocols for Salivary this compound Analysis

The quantification of NAT in saliva requires sensitive and specific analytical methods due to the complex nature of the biological matrix and the typically low concentrations of the analyte. The two primary analytical techniques employed for this purpose are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Saliva Collection and Sample Preparation

A standardized protocol for saliva collection is crucial to ensure the integrity and consistency of the results.

  • Saliva Collection: Unstimulated whole saliva should be collected from subjects. Participants should refrain from eating, drinking, or oral hygiene for at least one hour prior to collection. Samples are typically collected by expectoration into a sterile collection tube.

  • Sample Preservation: Immediately after collection, the saliva samples should be placed on ice and subsequently frozen at -20°C or lower until analysis to prevent degradation of the analytes.

  • Extraction:

    • For GC-TEA analysis , a common procedure involves liquid-liquid extraction. An internal standard is added to the saliva sample, which is then extracted with an organic solvent such as dichloromethane. The organic layer is then concentrated before analysis.

    • For LC-MS/MS analysis , protein precipitation is a common first step. This is typically achieved by adding a solvent like acetonitrile to the saliva sample. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then further processed or directly injected into the LC-MS/MS system.

Instrumental Analysis

GC-TEA is a highly specific and sensitive method for the detection of nitrosamines.

  • Principle: The sample extract is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter a pyrolyzer, where the N-NO bond of any nitrosamines is thermally cleaved, releasing a nitric oxide (NO) radical. This NO radical is then detected by a chemiluminescence reaction with ozone in the thermal energy analyzer, producing a signal that is proportional to the amount of the nitrosamine present.

  • Typical GC-TEA Parameters:

    • Injector Temperature: Programmable, e.g., 35 to 220°C

    • Oven Temperature Program: Ramped, e.g., 50°C to 170°C to 212°C

    • Carrier Gas: Helium

    • TEA Interface Temperature: 240°C

    • TEA Furnace Temperature: 500-525°C

LC-MS/MS offers high sensitivity and selectivity and has become a preferred method for the analysis of trace-level compounds in complex biological matrices.

  • Principle: The sample extract is injected into a liquid chromatograph, where the compounds are separated based on their affinity for the stationary and mobile phases. The separated compounds are then introduced into the mass spectrometer. In the MS, the molecules are ionized, and the precursor ion corresponding to NAT is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) provides a high degree of specificity.

  • Typical LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., containing ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Ionization Mode: Electrospray ionization (ESI) in the positive mode is typically used for nitrosamines.

    • Mass Spectrometry: Operated in MRM mode, with specific precursor-to-product ion transitions for NAT and its internal standard.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in saliva.

Salivary_NAT_Analysis_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Participant Tobacco User SalivaCollection Unstimulated Saliva Collection Participant->SalivaCollection Freezing Sample Freezing (≤ -20°C) SalivaCollection->Freezing Extraction Extraction (LLE or Protein Precipitation) Freezing->Extraction Concentration Sample Concentration (if necessary) Extraction->Concentration GC_TEA GC-TEA Analysis Concentration->GC_TEA LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification of NAT GC_TEA->Quantification LC_MSMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Figure 1. Experimental workflow for salivary NAT analysis.

References

A Comparative Analysis of N-Nitrosoanatabine and Other Tobacco-Specific Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), with other prominent TSNAs, namely N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This comparison is supported by experimental data on their carcinogenicity, metabolic activation, and prevalence in tobacco products.

Introduction to Tobacco-Specific Nitrosamines (TSNAs)

Tobacco-specific nitrosamines are a group of potent carcinogens found in tobacco products and tobacco smoke.[1][2] They are formed from the nitrosation of tobacco alkaloids, such as nicotine and nornicotine.[1] Among the various TSNAs, NNN and NNK are recognized as the most significant carcinogens.[3][4] This guide focuses on comparing this compound (NAT) to these more extensively studied TSNAs.

Quantitative Comparison of TSNAs

The following tables summarize key quantitative data comparing NAT, NNN, and NNK.

Table 1: Concentration of TSNAs in Tobacco Products

TSNAConcentration in Cigarette Tobacco (ng/cigarette)Concentration in Smokeless Tobacco (μg/g)
This compound (NAT) 45 - 12,4540.083 - 45
N'-Nitrosonornicotine (NNN) 45 - 12,4540.13 - 76.9
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Not explicitly stated in provided results0.032 - 34

Note: The wide range of concentrations reflects variations across different tobacco products and brands.

Table 2: Carcinogenicity of TSNAs in Animal Models (F344 Rats)

TSNARoute of AdministrationTarget Organs for Tumor InductionCarcinogenic Potency
This compound (NAT) Subcutaneous injectionInactive at tested dosesWeak/Inactive
N'-Nitrosonornicotine (NNN) Subcutaneous injection, Drinking waterNasal cavity, Esophagus, Oral cavityModerately active
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Subcutaneous injectionNasal cavity, Liver, LungPowerful

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of TSNAs is dependent on their metabolic activation by cytochrome P450 enzymes into reactive intermediates that can form covalent bonds with DNA, creating DNA adducts.

NNN and NNK undergo α-hydroxylation, a critical activation step. For NNN, this occurs at the 2' and 5' positions of the pyrrolidine ring, leading to the formation of DNA adducts that pyridyloxobutylate DNA. NNK is metabolically activated to intermediates that can both methylate and pyridyloxobutylate DNA. The formation of these DNA adducts is considered a key event in the initiation of cancer.

While the metabolic pathways of NNN and NNK are well-documented, detailed information on the specific DNA adducts formed from NAT and their relative genotoxicity is less prevalent in the provided search results. However, it is understood that metabolic activation is a prerequisite for the carcinogenicity of all nitrosamines.

Below is a diagram illustrating the general metabolic activation pathway for NNN, which shares similarities with other cyclic nitrosamines.

MetabolicActivation_NNN NNN N'-Nitrosonornicotine (NNN) P450 Cytochrome P450 (α-hydroxylation) NNN->P450 Metabolic Activation Detoxification Detoxification Pathways NNN->Detoxification Alternative Pathway Intermediate α-hydroxyNNN (unstable) P450->Intermediate Diazonium Diazonium Ion Intermediate->Diazonium DNA_Adducts Pyridyloxobutyl DNA Adducts Diazonium->DNA_Adducts Reacts with DNA Excretion Excreted Metabolites Detoxification->Excretion

Metabolic activation of NNN leading to DNA adduct formation.

Experimental Protocols

Analysis of TSNAs in Tobacco Products

A common method for the quantitative analysis of TSNAs in tobacco is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • A known weight of the homogenized tobacco sample (e.g., 0.75-1.0 g) is placed in a centrifuge tube.

  • An internal standard solution containing isotopically labeled TSNAs (e.g., NNN-d4, NNK-d4, NAT-d4) is added to the sample.

  • An extraction solution, typically an ammonium acetate buffer, is added.

  • The mixture is agitated for a specified period (e.g., 30-40 minutes) to extract the TSNAs.

  • The sample is then centrifuged, and the supernatant is filtered.

  • For highly concentrated samples, the extract may be diluted before analysis.

LC-MS/MS Analysis: The filtered extract is injected into an LC-MS/MS system. The TSNAs are separated on a chromatography column and then detected and quantified by the mass spectrometer operating in multiple-reaction-monitoring (MRM) mode. This allows for the specific and sensitive detection of each TSNA.

Another established method is Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Sample Preparation for GC-TEA:

  • A 1g sample of whole tobacco is weighed into a flask.

  • A citrate-phosphate buffer containing ascorbic acid (to prevent artifact formation) is added.

  • An internal standard (e.g., N-nitrosoguvacoline) is added.

  • The mixture is shaken for 60 minutes.

  • The TSNAs are then enriched through liquid-liquid extraction with dichloromethane followed by column chromatography.

GC-TEA Analysis: The concentrated sample is injected into the GC-TEA system for separation and detection.

The workflow for TSNA analysis is depicted in the following diagram.

TSNA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tobacco Tobacco Sample Spike Spike with Internal Standards Tobacco->Spike Extract Extract with Buffer Solution Spike->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge LCMS LC-MS/MS Centrifuge->LCMS GCTEA GC-TEA Centrifuge->GCTEA Data Data Acquisition & Quantification LCMS->Data GCTEA->Data

General workflow for the analysis of TSNAs in tobacco products.

Conclusion

Based on the available experimental data, this compound (NAT) is generally considered to be a less potent carcinogen than NNN and NNK. While present in significant quantities in tobacco products, sometimes comparable to NNN, its carcinogenic activity in animal bioassays is markedly lower. The primary carcinogenic threats from TSNAs in tobacco products remain NNN and NNK, due to their demonstrated potent carcinogenicity in laboratory animals and their well-characterized metabolic pathways leading to the formation of genotoxic DNA adducts. Further research into the specific metabolic pathways and DNA adducts of NAT could provide a more complete understanding of its biological activity.

References

Comparative Metabolism of N-Nitrosoanatabine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolism of N-Nitrosoanatabine (NAT) enantiomers, supported by available experimental data. This document summarizes key metabolic pathways, presents quantitative data in structured tables, and details relevant experimental protocols.

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Like the structurally similar and more extensively studied N'-nitrosonornicotine (NNN), NAT exists as two enantiomers, (S)-NAT and (R)-NAT, due to a chiral center at the 2'-position of the pyrrolidine ring. The (S)-enantiomer is significantly more abundant in tobacco products[1][2]. While direct comparative metabolic studies on NAT enantiomers are limited, the metabolic fate of NNN enantiomers offers valuable insights into the likely biotransformation of NAT enantiomers.

Key Metabolic Pathways

The metabolism of TSNAs is a critical determinant of their carcinogenic potential, involving both metabolic activation to DNA-damaging electrophiles and detoxification pathways. The primary routes of metabolism for NNN, and likely for NAT, are cytochrome P450 (CYP)-mediated α-hydroxylation, pyridine N-oxidation, and glucuronidation.

Metabolic Activation: α-hydroxylation is considered a key metabolic activation pathway for NNN[1]. This process can occur at the 2'- and 5'-positions of the pyrrolidine ring. For NNN, 2'-hydroxylation is the predominant activation pathway, leading to the formation of a DNA-reactive diazonium ion. Studies on NNN enantiomers have demonstrated that (S)-NNN is preferentially metabolized via 2'-hydroxylation, which correlates with its higher tumorigenicity[1][3]. In contrast, (R)-NNN is metabolized more extensively through 5'-hydroxylation. Given the structural similarity, it is hypothesized that (S)-NAT also favors 2'-hydroxylation.

Detoxification Pathways: Pyridine N-oxidation and glucuronidation are considered detoxification pathways for TSNAs. Pyridine-N-glucuronides of NAT have been identified in the urine of smokers and smokeless tobacco users, indicating that this is a significant route of elimination in humans.

Quantitative Metabolic Data

While specific quantitative data for the metabolism of NAT enantiomers is scarce, extensive data is available for NNN enantiomers in rats, which can serve as a valuable reference.

Table 1: In Vitro Metabolism of NNN Enantiomers in Cultured Rat Esophagus

Metabolite Ratio(S)-NNN(R)-NNN
2'-hydroxylation : 5'-hydroxylation6.22 - 8.061.12 - 1.33

Source: Adapted from McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical research in toxicology, 13(10), 975-982.

Table 2: In Vivo Metabolism of NNN Enantiomers in Rats (Urinary Metabolites)

Metabolite Ratio(S)-NNN(R)-NNN
2'-hydroxylation : 5'-hydroxylation1.66 - 2.040.398 - 0.450

Source: Adapted from McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical research in toxicology, 13(10), 975-982.

Table 3: Urinary Levels of NAT and its Glucuronide in Tobacco Users (pmol/mg creatinine)

AnalyteSmokers (n=14)Smokeless Tobacco Users (n=11)
Total NAT0.19 ± 0.201.43 ± 1.10

Source: Adapted from Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology and Prevention Biomarkers, 14(4), 885-891.

Experimental Protocols

In Vitro Metabolism Assay using Rat Esophagus Culture

This protocol is based on the methodology used for studying NNN enantiomer metabolism and can be adapted for NAT enantiomers.

  • Tissue Preparation: Esophagi are excised from male F344 rats, slit longitudinally, and cut into 1x1 cm pieces.

  • Incubation: The tissue explants are cultured in Waymouth's medium supplemented with fetal bovine serum, antibiotics, and the respective [³H]-labeled NAT enantiomer (e.g., 1 µM).

  • Sample Collection: Aliquots of the culture medium are collected at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Metabolite Analysis: The collected medium is analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify NAT and its metabolites. Metabolite identification is confirmed by co-elution with authentic standards.

In Vivo Metabolism Study in Rats

This protocol outlines the general procedure for an in vivo metabolism study in rats.

  • Animal Dosing: Male F344 rats are administered [³H]-labeled (S)-NAT or (R)-NAT (e.g., 0.3 mg/kg) by gavage.

  • Urine Collection: Rats are housed in metabolism cages, and urine is collected over a specified period (e.g., 72 hours).

  • Sample Preparation: An aliquot of the collected urine is mixed with a cocktail of authentic standards of expected metabolites.

  • Metabolite Analysis: The urine samples are analyzed by HPLC with radiochemical detection to quantify the parent compound and its metabolites.

Quantification of NAT and its Metabolites in Human Urine by LC-MS/MS

This protocol is for the analysis of total NAT (free NAT + NAT-N-glucuronide) in human urine.

  • Sample Preparation:

    • An internal standard (e.g., [¹³C₆]-NAT) is added to a urine sample.

    • The sample is treated with β-glucuronidase to hydrolyze the N-glucuronide conjugate.

    • The sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic separation is achieved on a C18 column.

    • Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific parent-to-daughter ion transitions for NAT and its internal standard.

Visualizations

Metabolic_Pathway_of_NAT cluster_activation Metabolic Activation cluster_detoxification Detoxification (S)-NAT (S)-NAT 2'-hydroxy-NAT 2'-hydroxy-NAT (S)-NAT->2'-hydroxy-NAT CYP-mediated 2'-hydroxylation (Major for S-NNN) NAT-N-Oxide NAT-N-Oxide (S)-NAT->NAT-N-Oxide Pyridine N-oxidation NAT-N-Glucuronide NAT-N-Glucuronide (S)-NAT->NAT-N-Glucuronide Glucuronidation (R)-NAT (R)-NAT 5'-hydroxy-NAT 5'-hydroxy-NAT (R)-NAT->5'-hydroxy-NAT CYP-mediated 5'-hydroxylation (Major for R-NNN) (R)-NAT->NAT-N-Oxide Pyridine N-oxidation (R)-NAT->NAT-N-Glucuronide Glucuronidation DNA Adducts DNA Adducts 2'-hydroxy-NAT->DNA Adducts Spontaneous Rearrangement 5'-hydroxy-NAT->DNA Adducts Spontaneous Rearrangement

Caption: Proposed metabolic pathways of (S)-NAT and (R)-NAT.

Experimental_Workflow_Urine_Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Enzymatic Hydrolysis\n(β-glucuronidase) Enzymatic Hydrolysis (β-glucuronidase) Add Internal Standard->Enzymatic Hydrolysis\n(β-glucuronidase) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Hydrolysis\n(β-glucuronidase)->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for urinary NAT metabolite analysis.

References

A Comparative Guide to Accuracy and Precision in N-Nitrosoanatabine (NAT) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), is a significant compound of interest in tobacco products, e-liquids, and biological matrices due to its potential health implications.[1] Accurate and precise quantification of NAT is crucial for product regulation, risk assessment, and research. This guide provides an objective comparison of common analytical methodologies, focusing on their performance in terms of accuracy and precision, supported by experimental data from established methods.

Overview of Analytical Techniques

The determination of NAT, along with other TSNAs like N-nitrosonornicotine (NNN) and 4-(N-methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is predominantly accomplished using chromatography coupled with mass spectrometry.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted technique for TSNA analysis. It offers high sensitivity and selectivity, allowing for the accurate quantification of NAT in complex matrices such as tobacco, smokeless tobacco products, and e-liquids.[5] The use of isotope-labeled internal standards is a key aspect of these methods, as it compensates for matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy.

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): Historically, GC-TEA was a common method for TSNA analysis. However, LC-MS/MS has largely superseded it due to better reproducibility and sensitivity.

Performance Comparison of Analytical Methods

The accuracy and precision of an analytical method are paramount for reliable quantification. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision measures the closeness of agreement between a series of measurements, typically expressed as the percent relative standard deviation (%RSD).

The following tables summarize the performance data for NAT measurement from various validated methods across different sample matrices.

Table 1: Method Performance for NAT in Tobacco and Smokeless Tobacco Products

Analytical MethodMatrixAccuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)Reference
LC-MS/MSSmokeless Tobacco82.3 - 120%5.3 - 14.3%3 - 8 ng/g
LC-MS/MSSmokeless Tobacco (Afzal)Not Specified<2% (for NAT at 0.809 µg/g)0.007 µg/g
LC-MS/MSTobacco ProductsNot Specified (CORESTA Method)(Data from collaborative studies)Not Specified
MIP-HPLC-MS/MSTobacco Products92.4 - 110%2.5 - 8.2%0.4 µg/g

Table 2: Method Performance for NAT in E-Liquids and Biological Samples

Analytical MethodMatrixAccuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)Reference
LC-MS/MSE-Liquid92.6 ± 8.27% (using Ammonium Acetate)<10% at 5.0 & 25.0 µg/L0.04 µg/L (0.04 ng/mL)
LC-MS/MSE-LiquidNot Specified(Data from collaborative study)0.2 ng/g
LC-MS/MSHuman UrineNot SpecifiedIntra-day: 0.82-3.67%, Inter-day: 2.04-7.73%0.4 pg/mL

Experimental Protocols: A Representative LC-MS/MS Method

Detailed below is a generalized, representative protocol for the determination of NAT in tobacco products, based on common elements from CORESTA and other validated methods.

Objective

To accurately quantify this compound (NAT) in a solid tobacco matrix using isotope-dilution LC-MS/MS.

Materials and Reagents
  • This compound (NAT) analytical standard

  • This compound-d4 (NAT-d4) internal standard

  • Ammonium Acetate (NH₄OAc)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Type I Water

  • Extraction Vessels (e.g., 50 mL polypropylene tubes)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the homogenized tobacco sample into an extraction vessel.

    • Record the exact weight.

  • Internal Standard Spiking:

    • Add a precise volume (e.g., 300 µL) of the NAT-d4 internal standard solution (e.g., at a concentration of 2000 ng/mL) directly onto the tobacco sample. This step is critical for ensuring accuracy by correcting for analyte loss during extraction and for matrix-induced ionization effects.

  • Extraction:

    • Add 30 mL of 100 mM ammonium acetate solution to the vessel.

    • Securely cap the vessel and shake mechanically (e.g., on a wrist-action shaker) for 40 ± 5 minutes to ensure thorough extraction of the analytes.

  • Filtration:

    • Filter the resulting extract using a 0.45 µm syringe filter to remove particulate matter.

    • Collect the filtrate in an amber autosampler vial to protect the light-sensitive nitrosamines.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject an aliquot of the filtered extract (e.g., 5 µL) into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of aqueous ammonium acetate and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both NAT and its deuterated internal standard (NAT-d4).

  • Quantification:

    • Create a calibration curve using standards of known NAT concentrations.

    • Calculate the concentration of NAT in the sample by relating the peak area ratio of NAT to NAT-d4 to the calibration curve. The final concentration is reported in ng/g of the original sample weight.

Visualizing Workflows and Key Relationships

Diagrams are essential for understanding complex analytical processes and the factors that influence measurement reliability.

G General Workflow for NAT Analysis by LC-MS/MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Tobacco Sample Weigh Weigh Sample (~1.0 g) Sample->Weigh Spike Add Internal Standard (NAT-d4) Weigh->Spike Extract Add Extraction Buffer & Shake (40 min) Spike->Extract Filter Filter Extract (0.45 µm) Extract->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantify NAT vs. Internal Standard MS->Quant Cal Generate Calibration Curve Cal->Quant Report Report Result (ng/g) Quant->Report

General Workflow for NAT Analysis by LC-MS/MS

G Key Factors Influencing Accuracy & Precision cluster_sample cluster_instrument cluster_method center Measurement Reliability m1 Matrix Effects center->m1 m2 Analyte Extraction Efficiency center->m2 m3 Internal Standard Spiking Precision center->m3 i1 LC Separation (Peak Shape, Resolution) center->i1 i2 MS Ionization Efficiency & Stability center->i2 i3 Detector Sensitivity & Linearity center->i3 v1 Calibration Curve Linearity center->v1 v2 Specificity & Selectivity center->v2

Key Factors Influencing Accuracy & Precision

References

Inter-laboratory Comparison of N-Nitrosoanatabine (NAT) Analysis in Smokeless Tobacco Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the analytical performance of laboratories in the determination of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), in various smokeless tobacco products. The data presented is derived from a comprehensive inter-laboratory collaborative study organized by the CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) Smokeless Tobacco Sub-Group. This study involved 23 laboratories from Europe, the USA, Canada, and Asia, providing a robust dataset for assessing the reproducibility and reliability of analytical methods for NAT.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative results for this compound (NAT) obtained by participating laboratories across nine different smokeless tobacco products. The data is presented as µg/g on an "as received" basis. The study highlights the variability among laboratories and across different sample matrices. The statistical analysis, conducted according to ISO 5725-2, provides key performance indicators such as the mean concentration, repeatability (within-laboratory precision), and reproducibility (inter-laboratory precision)[1].

Sample IDProduct TypeNo. of Labs (n)Mean (µg/g)Repeatability Standard Deviation (sr)Reproducibility Standard Deviation (sR)Repeatability Relative Standard Deviation (RSDr) (%)Reproducibility Relative Standard Deviation (RSDR) (%)
1Hard Pellet120.810.060.177.421.0
2Loose Moist Snuff131.180.060.205.116.9
3Plug120.600.040.126.720.0
4Chewing Tobacco Flakes120.450.040.138.928.9
5Indian-style Product131.450.080.325.522.1
6Loose Dry Snuff130.660.040.136.119.7
7Snus Pouch130.440.030.086.818.2
8Soft Pellet120.700.050.147.120.0
9Twist120.540.040.117.420.4

Data extracted from the CORESTA Smokeless Tobacco Sub-Group - Working Group 2 - 2009 Collaborative Study Report[1][2].

Experimental Protocols

The majority of participating laboratories utilized Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of NAT, which is recognized as a highly sensitive and selective technique for determining TSNAs in complex matrices like tobacco[1]. While individual laboratory protocols may have minor variations, the general methodology recommended and employed in the collaborative study is outlined below.

1. Sample Preparation:

  • Homogenization: For products requiring it, such as chewing tobacco flakes, samples were homogenized to ensure uniformity. This can be challenging and may contribute to higher variability in results for certain product types[1].

  • Extraction: A known weight of the tobacco sample is extracted with an aqueous buffer solution (e.g., ammonium acetate).

  • Internal Standard Spiking: A solution containing a deuterated internal standard analogue of NAT (e.g., NAT-d4) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

  • Filtration: The extract is filtered to remove particulate matter before analysis.

2. Analytical Instrumentation (LC-MS/MS):

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of TSNAs.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing TSNAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NAT and its internal standard.

3. Quantification:

  • Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of NAT in the samples is then determined from this calibration curve.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the analysis of this compound in smokeless tobacco products as employed in the inter-laboratory study.

NAT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt Homogenization Homogenization (if required) SampleReceipt->Homogenization Extraction Extraction with Aqueous Buffer Homogenization->Extraction InternalStandard Internal Standard Spiking Filtration Filtration Extraction->Filtration InternalStandard->Extraction Add Deuterated NAT LC_Separation Chromatographic Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification DataReporting Data Reporting (µg/g) Quantification->DataReporting

Generalized workflow for this compound analysis.

References

Evaluating different extraction techniques for N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common extraction techniques for N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine of significant interest in toxicological and pharmaceutical research. The following sections detail the methodologies and performance data for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Data Presentation: A Comparative Overview

The selection of an appropriate extraction technique is critical for the accurate quantification of this compound. The following table summarizes key performance metrics for various methods, compiled from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions, matrices, and analytical instrumentation vary between studies.

Extraction TechniqueMatrixRecovery (%)Limit of Detection (LOD)Relative Standard Deviation (RSD) (%)Key Advantages
Solid-Phase Extraction (SPE) Rabbit Serum100.2 - 112.9[1]0.04 - 0.10 ng/mL[1]2.1 - 11[1]High selectivity, good recovery, clean extracts.
Mainstream Cigarette Smoke89.3 - 109.40.018 - 0.057 ng/cigarette< 11.2High sensitivity and rapidity with magnetic SPE.[2]
Tobacco & Smokeless TobaccoNot explicitly stated for NAT0.012 - 0.037 ng/mL< 11.7 (intra-day), < 10.9 (inter-day)Good reproducibility and linearity.[3]
Liquid-Liquid Extraction (LLE) Meat Products70 - 1140.15 - 0.37 µg/kg13.2 (average)Simple, accessible, does not require specific apparatus.
Mainstream Smoke75 - 88Not specifiedNot specifiedEstablished and widely used method.
Supercritical Fluid Extraction (SFE) Moist Snuff Tobacco83 - 98 (for major TSNAs)< 2 ng/gNot specifiedFast, reproducible, highly selective.
QuEChERS Fruits and Vegetables (general for pesticides)70 - 120Not specified for NAT< 5High throughput, low solvent consumption.

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and adaptation in other laboratories.

Solid-Phase Extraction (SPE) for TSNAs in Rabbit Serum
  • Sample Pre-treatment: Rabbit serum samples were spiked with a standard solution of four tobacco-specific N-nitrosamines (TSNAs), including NAT.

  • SPE Cartridge: The specific type of SPE cartridge used was not detailed in the abstract.

  • Elution: The retained analytes were eluted from the cartridge.

  • Analysis: The eluate was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS-MS). An internal standard, 4-(Methylnitrosamino)-4-(3-pyridyl)-1-butanol (iso-NNAL), was used for quantification.

Liquid-Liquid Extraction (LLE) for TSNAs in Mainstream Smoke
  • Sample Collection: Mainstream smoke was trapped in a buffer solution and on a Cambridge filter.

  • Extraction: The buffer solution and the filter were extracted with dichloromethane.

  • Clean-up: The extracts underwent a clean-up procedure that included column chromatography on basic alumina and the removal of nicotine. N-Nitrosodibenzylamine (NDBenzA) was used as an internal standard.

  • Analysis: The final extracts were analyzed by Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).

Supercritical Fluid Extraction (SFE) for TSNAs in Moist Snuff Tobacco
  • Extraction: Tobacco samples were extracted with methanol-modified supercritical carbon dioxide.

  • Trapping: The extracted TSNAs were trapped on a glass cartridge filled with Tenax GR.

  • Desorption: The trapped analytes were thermally desorbed from the cartridge.

  • Analysis: The desorbed compounds were analyzed by capillary gas chromatography with a thermal energy analyzer. The study noted no significant quantitative differences for NAT compared to conventional solvent extraction methods.

QuEChERS Methodology (General Protocol)

The QuEChERS method is a two-step process generally applied to a wide range of analytes and matrices.

  • Extraction and Partitioning:

    • A homogenized sample (e.g., 15 g) is weighed into a 50 mL tube.

    • An organic solvent (typically 15 mL of 1% acetic acid in acetonitrile) and an internal standard are added.

    • Extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate salts) are added to induce liquid-liquid partitioning.

    • The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • An aliquot of the supernatant from the first step is transferred to a dSPE tube.

    • The dSPE tube contains a sorbent (e.g., primary secondary amine - PSA) to remove interferences like sugars and fatty acids, and magnesium sulfate to remove residual water.

    • The tube is shaken and centrifuged.

    • The cleaned extract is then ready for analysis by LC-MS/MS or GC-MS.

Visualizing the Workflow and Selection Process

To aid in understanding the experimental flow and the decision-making process for selecting an extraction technique, the following diagrams are provided.

G General Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Collection (e.g., Tobacco, Serum) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking SPE Solid-Phase Extraction Spiking->SPE Select Technique LLE Liquid-Liquid Extraction Spiking->LLE Select Technique SFE Supercritical Fluid Extraction Spiking->SFE Select Technique QuEChERS_Ext QuEChERS (Extraction Step) Spiking->QuEChERS_Ext Select Technique LC_MSMS LC-MS/MS SPE->LC_MSMS Column_Chromo Column Chromatography LLE->Column_Chromo GC_TEA GC-TEA SFE->GC_TEA dSPE Dispersive SPE (QuEChERS) QuEChERS_Ext->dSPE Column_Chromo->GC_TEA dSPE->LC_MSMS No_Cleanup Direct Analysis

General workflow for this compound extraction.

G Decision Tree for Selecting an Extraction Technique for NAT Start Start: Define Analytical Needs Matrix_Type What is the sample matrix? Start->Matrix_Type Throughput Is high throughput required? Matrix_Type->Throughput Solid (e.g., Tobacco) Cleanliness Is a very clean extract needed? Matrix_Type->Cleanliness Liquid (e.g., Serum) SFE Supercritical Fluid Extraction (SFE) Throughput->SFE No, but fast & selective QuEChERS QuEChERS Throughput->QuEChERS Yes SPE Solid-Phase Extraction (SPE) Cleanliness->SPE Yes LLE Liquid-Liquid Extraction (LLE) Cleanliness->LLE No, simpler method is sufficient

Decision tree for selecting an extraction technique for NAT.

References

Safety Operating Guide

Proper Disposal of N-Nitrosoanatabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potentially hazardous compounds like N-Nitrosoanatabine is a critical component of laboratory safety and environmental responsibility. this compound is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a fundamental ethical obligation to protect personnel and the environment.

This guide provides essential, step-by-step procedural information for the safe disposal of this compound, ensuring that laboratory waste is managed in a manner that mitigates risk and aligns with institutional and regulatory standards.

Core Safety and Handling Precautions

Due to its classification as a potential carcinogen, all handling of this compound and its waste products must be conducted with stringent safety measures in place. Work should be performed in a designated area, such as a chemical fume hood, to prevent inhalation exposure. Personnel must wear appropriate personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

In the event of a spill, the area should be immediately evacuated and secured. Decontamination should only be performed by trained personnel wearing appropriate respiratory protection and protective clothing. Spilled material should be absorbed using an inert material (e.g., vermiculite, sand) and collected into a sealed, clearly labeled container for hazardous waste disposal.

Disposal Procedures: An Overview

The primary methods for the disposal of this compound involve either chemical degradation to less toxic compounds or collection and disposal as hazardous waste through a licensed contractor. The choice of method will depend on institutional policies, available facilities, and the volume of waste.

Quantitative Data for Disposal Methods

The following table summarizes key quantitative parameters for the chemical degradation of N-nitrosamines.

ParameterChemical Degradation (Aluminum-Nickel Alloy)UV Photolysis
Initial Concentration ≤ 10 g/L in water or methanolNot specified, but photolysis rate can decrease with higher concentrations
Reagent Ratio 50 g of aluminum-nickel alloy per liter of solutionNot applicable
Alkali Concentration Equal volume of 1 M potassium hydroxide solutionNot applicable
Reaction Time 24 hoursApproximately 10 minutes for near-complete decomposition with a 4W low-pressure Hg lamp
UV Dosage Not applicable≥1000 mJ/cm² for 1-log removal of NDMA
Key Outcome Reduction to corresponding aminesDecomposition via N-N bond cleavage

Experimental Protocol: Chemical Degradation using Aluminum-Nickel Alloy

This protocol details a reliable method for the chemical degradation of this compound in a laboratory setting.[1] Caution: This procedure is exothermic and generates hydrogen gas. It must be performed in a certified chemical fume hood with adequate ventilation, and an ice bath should be readily available to moderate the reaction.

Materials:

  • This compound waste solution

  • 1 M Potassium hydroxide (KOH) solution

  • Aluminum-nickel (Al-Ni) alloy powder

  • Acetone (optional, for quenching)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., Erlenmeyer flask) large enough to be no more than one-quarter full

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Absorbent material (for filtrate)

  • Appropriate waste containers

Procedure:

  • Preparation: In a chemical fume hood, prepare a solution of this compound waste in water or methanol at a concentration not exceeding 10 g/L.

  • Alkalinization: To the this compound solution, add an equal volume of 1 M potassium hydroxide solution.

  • Reduction: While stirring the mixture magnetically, slowly and carefully add 50 g of aluminum-nickel alloy powder for every liter of the initial this compound solution. Monitor the reaction temperature and use an ice bath to control the exotherm.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours after the final addition of the alloy.

  • Quenching (Optional but Recommended): To deactivate the remaining nickel, add 1 ml of acetone for every gram of aluminum-nickel alloy used. Continue to stir the mixture for an additional 24 hours.

  • Filtration: Separate the solid and liquid components by filtering the mixture.

  • Waste Disposal:

    • Filtrate: The liquid filtrate should be poured over an absorbent material and disposed of as solid waste destined for incineration, in accordance with institutional and local regulations.

    • Filter Cake: The solid filter cake should be placed in a glass or metal beaker and left in the chemical fume hood, away from flammable materials, for 24 hours to ensure any residual reactivity has subsided. It can then be discarded with non-burnable solid waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess Assess Waste Stream (Volume, Concentration, Type) start->assess small_scale Small Scale / Low Concentration? assess->small_scale degrade Chemical Degradation (e.g., Al-Ni Alloy Method) small_scale->degrade Yes large_scale Large Scale / High Concentration small_scale->large_scale No verify Verify Degradation (if required by institution) degrade->verify dispose_treated Dispose of Treated Waste (Filtrate & Filter Cake) verify->dispose_treated Successful collect Collect in Designated Hazardous Waste Container verify->collect Unsuccessful end End: Proper Disposal dispose_treated->end large_scale->collect label_waste Label Container Correctly: - Chemical Name - Hazard Class (Toxic, Carcinogen) - Accumulation Date collect->label_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor label_waste->contact_ehs contact_ehs->end

Caption: Logical workflow for the disposal of this compound waste.

General Hazardous Waste Management

For laboratories that do not have the facilities or approval for chemical degradation, or for large quantities of this compound waste, the following standard hazardous waste procedures must be followed:

  • Waste Collection: Collect all this compound waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," the hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation.

  • Storage: Store the sealed container in a designated, secure satellite accumulation area that is under the control of the laboratory personnel.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of N-Nitrosoanatabine (N-NAT), a tobacco-specific nitrosamine. Adherence to these procedures is essential to ensure personnel safety and mitigate risks associated with this compound. This compound is classified as acutely toxic if swallowed and is a suspected carcinogen, necessitating stringent handling protocols.

Hazard and Exposure Summary

This compound poses a significant health risk, primarily through oral exposure. It is crucial to prevent ingestion and minimize all potential routes of exposure, including dermal contact and inhalation.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed.[1][2]
CarcinogenicitySuspectedClassified as a Group 3 carcinogen by IARC, meaning it is "not classifiable as to its carcinogenicity to humans," but should be handled as a potential carcinogen.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or butyl rubber gloves.Provides a robust barrier against dermal absorption. While specific breakthrough times for this compound are not readily available, nitrile and butyl rubber generally offer good resistance to a range of chemicals.[3] Immediately replace gloves if contaminated.
Eye and Face Protection Safety glasses with side shields and a face shield.Protects against splashes and accidental contact with the eyes and face.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended, especially when handling the powder form or when there is a risk of aerosolization.[1]Minimizes the risk of inhalation. Ensure proper fit testing and cartridge change schedules are in place.
Protective Clothing A fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with potential spills.

Operational Plan: Safe Handling Protocol

All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.

Workflow for Handling this compound

prep Preparation - Verify fume hood function - Don all required PPE - Prepare all necessary equipment and reagents weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Keep the container covered as much as possible weigh->dissolve transfer Transfer - Use appropriate pipettes or syringes - Minimize the risk of spills and aerosols dissolve->transfer experiment Experimental Use - Conduct all manipulations within the fume hood transfer->experiment decon Decontamination - Decontaminate all surfaces and equipment after use experiment->decon waste Waste Disposal - Segregate and dispose of all waste as hazardous decon->waste

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound.

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE as specified in the table above. Assemble all necessary glassware, solvents, and utensils within the fume hood.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder, avoiding any spills and minimizing dust generation.

  • Dissolution: Add the weighed this compound to a volumetric flask. Using a pipette, slowly add the desired solvent to the flask, rinsing the weighing vessel to ensure a complete transfer. Cap the flask and gently swirl to dissolve the compound.

  • Final Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution in a properly sealed and labeled container in a designated, secure location.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, pipette tips, weighing paper, and other disposable materials should be collected in a dedicated, labeled hazardous waste bag within the fume hood.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
Sharps Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through the institution's environmental health and safety program in accordance with local, state, and federal regulations.

Spill and Decontamination Plan

Immediate and thorough decontamination is critical in the event of a spill or after handling this compound.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area - Alert others spill->evacuate ppe Don Appropriate PPE - Including respiratory protection evacuate->ppe contain Contain the Spill - Use absorbent pads for liquids ppe->contain cleanup Clean Up Spill - For solids, gently cover and wet-wipe - For liquids, absorb and collect contain->cleanup decontaminate Decontaminate the Area - Use a suitable decontamination solution cleanup->decontaminate dispose Dispose of Waste - Collect all cleanup materials as hazardous waste decontaminate->dispose

Caption: A logical workflow for responding to a spill of this compound.

Decontamination Procedure

For routine decontamination of surfaces and equipment after handling this compound, the following procedure is recommended:

  • Initial Wipe: Wipe all potentially contaminated surfaces and equipment with a disposable towel soaked in a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the contaminant.

  • Chemical Decontamination: Prepare a fresh decontamination solution. While a 1:1 solution of hydrobromic acid and acetic acid has been cited for destroying nitrosamines, this is a highly corrosive mixture and should be used with extreme caution and only by trained personnel. As a safer alternative, a thorough cleaning with a laboratory detergent followed by a solvent rinse is recommended for routine decontamination.

  • UV Decontamination: Nitrosamines are susceptible to degradation by UV light. If feasible, after cleaning, expose the decontaminated surfaces and non-sensitive equipment to a UV lamp.

  • Final Rinse: Rinse surfaces with deionized water and allow to air dry completely.

  • Waste Disposal: All materials used for decontamination (towels, wipes, etc.) must be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosoanatabine
Reactant of Route 2
N-Nitrosoanatabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.